2-Hydroxysaclofen
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-3-1-7(2-4-8)9(12,5-11)6-16(13,14)15/h1-4,12H,5-6,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMZVIMANOCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922408 | |
| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117354-64-0 | |
| Record name | 2-Hydroxysaclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117354-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxysaclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117354640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxysaclofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYSACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5IFR0UF10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxysaclofen
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of 2-Hydroxysaclofen's Action
This compound is a selective and competitive antagonist of the GABA-B receptor. Its mechanism of action is centered on its ability to bind to the orthosteric site of the GABA-B receptor, thereby preventing the endogenous agonist, γ-aminobutyric acid (GABA), from binding and activating the receptor. This antagonistic action has been demonstrated in both central and peripheral nervous systems. The (S)-enantiomer of this compound is the biologically active form, while the (R)-enantiomer is inactive.[1]
Functionally, this compound reverses the physiological effects mediated by GABA-B receptor activation. These effects include the inhibition of neurotransmitter release, neuronal hyperpolarization, and the suppression of spontaneous neuronal discharges.[1][2] Its potency has been quantified in various functional assays, where it has been shown to be more potent than the related antagonist, saclofen.[3]
Quantitative Analysis of this compound's Antagonistic Activity
The potency of this compound as a GABA-B receptor antagonist is determined through functional and binding assays. The key quantitative metrics are the pA2 value, derived from Schild analysis in functional experiments, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays.
| Parameter | Value | Experimental Preparation | Agonist | Reference |
| pA2 | 5.2 ± 0.2 | Guinea-pig isolated ileum | (RS)-(+/-)-baclofen | [1] |
| pA2 | 5.0 | Guinea-pig isolated ileum | Baclofen | |
| pA2 | 4.3 | Rat CA1 hippocampal slices | Baclofen | |
| Binding Potency | ~10-fold more potent than phaclofen in displacing [3H]baclofen | Rat cerebral cortex membranes | N/A |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for determining the antagonistic properties of this compound.
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining the binding and functional antagonism of this compound.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a representative method for determining the binding affinity (Ki or IC50) of this compound at GABA-B receptors using [3H]baclofen as the radioligand.
1. Membrane Preparation (from rat cerebral cortex):
-
Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
In assay tubes, combine:
-
A fixed concentration of [3H]baclofen (e.g., 5 nM).
-
A range of concentrations of unlabeled this compound.
-
For non-specific binding determination, use a high concentration of unlabeled GABA or baclofen (e.g., 100 µM).
-
The prepared membrane suspension.
-
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 10-20 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism in Guinea-Pig Isolated Ileum (Schild Analysis)
This ex vivo functional assay is used to determine the pA2 value of this compound, providing a measure of its competitive antagonist activity.
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the ileum.
-
Mount the ileum segment in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply a resting tension to the tissue (e.g., 1 g) and allow it to equilibrate.
2. Eliciting Contractions:
-
Induce cholinergic twitch contractions by electrical field stimulation.
3. Experimental Protocol:
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the GABA-B agonist, baclofen, to establish the baseline inhibition of twitch contractions.
-
Antagonist Incubation: After washing out the baclofen, incubate the tissue with a fixed concentration of (S)-2-hydroxysaclofen for a predetermined period.
-
Agonist Curve in the Presence of Antagonist: In the continued presence of this compound, generate a new baclofen concentration-response curve.
-
Repeat: Repeat the antagonist incubation and subsequent agonist curve generation with increasing concentrations of this compound.
4. Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of baclofen in the presence of the antagonist to the EC50 of baclofen in the absence of the antagonist).
-
Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
Functional Antagonism in Rat Hippocampal Slices
This electrophysiological assay assesses the ability of this compound to antagonize baclofen-induced depression of synaptic transmission in the central nervous system.
1. Slice Preparation:
-
Anesthetize a rat and rapidly dissect the brain.
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) in ice-cold artificial cerebrospinal fluid (aCSF) using a vibratome.
-
Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
3. Experimental Protocol:
-
Establish a stable baseline of fEPSPs.
-
Apply a GABA-B agonist, such as baclofen (e.g., 5 µM), to the perfusing aCSF and observe the depression of the fEPSP slope.
-
After washing out the baclofen and allowing the fEPSP to recover, co-apply (S)-2-hydroxysaclofen (e.g., 100 µM) with baclofen.
-
Observe the extent to which this compound antagonizes the baclofen-induced depression of the fEPSP.
4. Data Analysis:
-
Quantify the percentage of depression of the fEPSP slope by baclofen in the absence and presence of this compound.
-
A significant reduction in the baclofen-induced depression in the presence of this compound demonstrates its antagonistic effect.
-
A pA2 value can be determined by performing a Schild analysis with varying concentrations of this compound.
References
- 1. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA-B antagonist this compound reverses the effects of baclofen on the discriminative stimulus effects of D-amphetamine in the conditioned taste aversion procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxysaclofen: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxysaclofen is a selective and competitive antagonist of the GABA-B receptor, making it a valuable pharmacological tool for studying the physiological and pathological roles of this receptor system. As an analogue of baclofen and a more potent successor to saclofen, this compound has been instrumental in elucidating the function of GABA-B receptors in both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological actions, and the experimental methodologies used to characterize its activity.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid, is a structural analogue of the GABA-B agonist baclofen. The introduction of a sulfonic acid group in place of the carboxylic acid group and a hydroxyl group at the beta-position are key modifications that confer its antagonist properties. The active form of this compound is the (S)-enantiomer.[1]
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | [1] |
| Chemical Formula | C₉H₁₂ClNO₄S | [1] |
| Molecular Weight | 265.71 g/mol | [1] |
| CAS Number | 117354-64-0 | [1] |
| SMILES | C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |
| InChI Key | WBSMZVIMANOCNX-UHFFFAOYSA-N | |
| Solubility | Soluble in water and aqueous solutions. | |
| Stereochemistry | The (S)-enantiomer is the active antagonist. |
Pharmacological Properties and Mechanism of Action
This compound is a selective and competitive antagonist at GABA-B receptors. Its mechanism of action involves binding to the GABA-B receptor, thereby preventing the binding of the endogenous agonist GABA and other synthetic agonists like baclofen. This antagonism blocks the downstream signaling cascade typically initiated by GABA-B receptor activation.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.
By competitively blocking the GABA-B receptor, this compound prevents these downstream events from occurring in the presence of an agonist.
Quantitative Pharmacological Data
The potency of this compound as a GABA-B receptor antagonist has been determined in various in vitro and in vivo preparations. The following table summarizes key quantitative data.
| Parameter | Value | Experimental Preparation | Agonist | Reference |
| pA₂ | 5.0 | Guinea pig isolated ileum | Baclofen | |
| pA₂ | 4.3 | Rat CA1 hippocampal slices | Baclofen | |
| pA₂ | 5.2 ± 0.2 | Guinea pig isolated ileum | (RS)-(+/-)-baclofen | |
| IC₅₀ | ~10 µM | Inhibition of [³H]GABA binding to rat brain membranes | GABA |
Key Experimental Protocols
The characterization of this compound has relied on a variety of experimental techniques. Detailed methodologies for some of these key experiments are provided below.
Isolated Tissue Bath Assay for Functional Antagonism
This in vitro method is used to determine the functional potency of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist.
Objective: To determine the pA₂ value of this compound against a GABA-B agonist (e.g., baclofen) in a smooth muscle preparation.
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen (95% O₂, 5% CO₂).
-
Recording: The tissue is connected to an isometric force transducer to record contractile responses.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with regular washing every 15 minutes.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to baclofen is constructed by adding increasing concentrations of the agonist to the organ bath and recording the resulting inhibition of twitch responses induced by electrical field stimulation.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to baclofen is constructed in the presence of this compound.
-
Schild Analysis: Steps 5 and 6 are repeated with at least two other concentrations of this compound. The dose ratios are calculated, and a Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.
Electrophysiological Recordings in Brain Slices
This technique allows for the direct measurement of the effects of this compound on neuronal activity and synaptic transmission.
Objective: To investigate the antagonist effect of this compound on baclofen-induced hyperpolarization in hippocampal neurons.
Methodology:
-
Slice Preparation: Coronal brain slices (300-400 µm thick) containing the hippocampus are prepared from a rat or mouse brain using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate. Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.
-
Baseline Recording: The resting membrane potential and input resistance of the neuron are recorded.
-
Agonist Application: Baclofen is applied to the bath, and the resulting hyperpolarization of the neuronal membrane is recorded.
-
Antagonist Application: After washing out the baclofen, the slice is perfused with aCSF containing this compound for a period of time.
-
Agonist Application in the Presence of Antagonist: Baclofen is co-applied with this compound, and the change in membrane potential is recorded. The reduction in the baclofen-induced hyperpolarization indicates the antagonistic effect of this compound.
Radioligand Binding Assay
This method is used to determine the binding affinity of this compound to the GABA-B receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Rat brain cortices are homogenized in a buffer solution and centrifuged to isolate a crude membrane fraction rich in GABA-B receptors.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or [³H]baclofen) and varying concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound remains a cornerstone in the pharmacological investigation of the GABA-B receptor system. Its selectivity and competitive nature, coupled with its increased potency over earlier antagonists, have provided researchers with a powerful tool to dissect the intricate roles of GABA-B receptors in health and disease. The experimental protocols detailed in this guide represent the fundamental approaches used to characterize its pharmacological profile and continue to be relevant for the evaluation of new GABA-B receptor ligands. A thorough understanding of the chemical properties and mechanism of action of this compound is essential for its effective use in advancing our knowledge of GABAergic neurotransmission and for the development of novel therapeutics targeting this important receptor.
References
An In-depth Technical Guide to 2-Hydroxysaclofen: A Selective GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxysaclofen, a selective and potent antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. The document details its chemical properties, including its IUPAC name and structure, and delves into its mechanism of action. A significant focus is placed on the experimental protocols utilized to characterize this compound, including receptor binding assays and electrophysiological studies. Quantitative data from various pharmacological experiments are summarized in structured tables for comparative analysis. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs relevant to the study of this compound.
Introduction
This compound, with the IUPAC name 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid , is a crucial pharmacological tool for investigating the physiological and pathophysiological roles of the GABA-B receptor.[1] As a selective antagonist, it is more potent than its analogue, saclofen.[2][3] The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key player in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Understanding the interactions of antagonists like this compound is vital for the development of therapeutic agents targeting neurological and psychiatric disorders. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid |
| Molecular Formula | C₉H₁₂ClNO₄S |
| Molecular Weight | 265.71 g/mol |
| CAS Number | 117354-64-0 |
| Chirality | The (S)-enantiomer is the active antagonist at GABA-B receptors.[1] |
Synthesis
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor. It binds to the orthosteric binding site on the GABA-B1 subunit of the heterodimeric GABA-B receptor, thereby preventing the binding of the endogenous agonist GABA. This blockade inhibits the downstream signaling cascade typically initiated by GABA-B receptor activation.
GABA-B Receptor Downstream Signaling
Activation of the GABA-B receptor by an agonist leads to the dissociation of the associated heterotrimeric G-protein (Gi/o) into its Gα and Gβγ subunits. These subunits then modulate the activity of several effector proteins:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit presynaptic VGCCs. This inhibition reduces the influx of Ca2+ ions into the presynaptic terminal, which is a critical step for neurotransmitter release.
By blocking the binding of GABA, this compound prevents these downstream effects, thereby antagonizing the inhibitory actions of the GABA-B receptor.
Figure 1. GABA-B Receptor Signaling Pathway and the Action of this compound.
Quantitative Data
The potency of this compound as a GABA-B receptor antagonist has been determined in various experimental preparations. The pA2 value is a measure of the potency of an antagonist in a pharmacological experiment.
| Preparation | Agonist | pA2 Value of (S)-2-Hydroxysaclofen | Reference |
| Guinea-pig isolated ileum | (RS)-(+/-)-baclofen | 5.2 ± 0.2 | [1] |
| Rat CA1 hippocampal slices | baclofen | 4.3 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize GABA-B receptor antagonists like this compound.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the GABA-B receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (prepared from cerebral cortex or whole brain)
-
[³H]-GABA or other suitable radiolabeled GABA-B receptor agonist/antagonist
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a known protein concentration.
-
Assay Setup: In test tubes, combine the radiolabeled ligand at a fixed concentration (typically near its Kd value), varying concentrations of this compound (the competitor), and the prepared brain membranes.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording in Hippocampal Slices
This protocol outlines the procedure for assessing the antagonist activity of this compound on GABA-B receptor-mediated responses in brain slices.
Objective: To measure the ability of this compound to block baclofen-induced depression of synaptic transmission.
Materials:
-
Adult rat
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Baclofen (GABA-B agonist)
-
This compound
-
Vibrating microtome
-
Recording chamber for brain slices
-
Electrophysiology rig (amplifier, digitizer, stimulation electrodes, recording electrodes)
Procedure:
-
Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF. Cut coronal or horizontal hippocampal slices (e.g., 300-400 µm thick) using a vibrating microtome.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated recording aCSF at room temperature for at least 1 hour to recover.
-
Recording: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Stimulation and Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
Agonist Application: Perfuse the slice with a known concentration of baclofen to induce a depression of the fEPSP amplitude.
-
Antagonist Application: Co-perfuse the slice with baclofen and varying concentrations of this compound to determine its ability to reverse the baclofen-induced depression.
-
Data Analysis: Measure the amplitude of the fEPSPs and plot the response as a percentage of the baseline. Construct a concentration-response curve for this compound's antagonism of the baclofen effect to determine its potency (e.g., by calculating a pA2 value).
Experimental Workflows and Diagrams
Visualizing experimental workflows can aid in the design and execution of pharmacological studies.
Figure 2. Workflow for the Characterization of a GABA-B Receptor Antagonist.
Conclusion
This compound is an invaluable tool for the study of GABA-B receptor pharmacology. Its selectivity and potency make it a standard antagonist for in vitro and in vivo research. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental methodologies employed in its characterization. The provided data and diagrams serve as a foundational resource for scientists and researchers in the field of neuroscience and drug development, facilitating further investigation into the complex roles of the GABA-B receptor in health and disease.
References
- 1. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]
2-Hydroxysaclofen Enantiomers: A Technical Guide to Receptor Selectivity and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxysaclofen is a classical competitive antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. As a chiral molecule, this compound exists as two enantiomers, (R)- and (S)-2-hydroxysaclofen. Understanding the stereoselectivity of these enantiomers is paramount for elucidating the pharmacology of the GABA-B receptor and for the development of selective therapeutic agents. This technical guide provides an in-depth overview of the receptor selectivity of this compound enantiomers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental workflows.
Receptor Selectivity and Quantitative Pharmacology
The antagonistic activity of this compound at the GABA-B receptor is exclusively attributed to the (S)-enantiomer. The (R)-enantiomer is considered inactive. This stereoselectivity has been demonstrated in various central and peripheral preparations.
Functional Antagonism Data
The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Functional studies have consistently shown that (S)-2-hydroxysaclofen competitively antagonizes the effects of GABA-B agonists like baclofen, while (R)-2-hydroxysaclofen is devoid of such activity.
| Preparation | Agonist | (S)-2-Hydroxysaclofen pA2 | (R)-2-Hydroxysaclofen Activity | Reference |
| Guinea-pig isolated ileum | (RS)-(±)-baclofen | 5.2 ± 0.2 | Inactive | [1] |
| Rat CA1 hippocampal slices | baclofen (5 µM) | 4.3 | Inactive | [1] |
| Rat neocortex | baclofen (10 µM) | - | Inactive | [1] |
| Guinea pig ileum | baclofen | 5.0 | Not reported | [2] |
Table 1: Functional Antagonist Potency (pA2) of this compound Enantiomers at GABA-B Receptors.
Binding Affinity Data
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist, such as GABA or baclofen, initiates a signaling cascade through its coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These downstream effects result in neuronal hyperpolarization and reduced neurotransmitter release. As a competitive antagonist, (S)-2-hydroxysaclofen binds to the orthosteric site on the GABA-B receptor, preventing agonist binding and blocking the initiation of this signaling cascade.
Caption: GABA-B receptor signaling pathway and the inhibitory action of (S)-2-hydroxysaclofen.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the enantiomers of this compound.
Synthesis and Chiral Resolution of this compound Enantiomers
General Synthetic Approach:
-
Synthesis of Racemic this compound: A potential route involves the radical addition of a sulfonyl group to a protected amino-alcohol precursor derived from a substituted styrene.
-
Chiral Resolution: The separation of the (R)- and (S)-enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).
Chiral HPLC Protocol Outline:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of pharmaceutical compounds.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the compound absorbs is standard.
-
Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers.
-
Fraction Collection: Once separation is achieved, the individual enantiomeric peaks are collected.
-
Purity and Configuration Analysis: The enantiomeric purity of the collected fractions is determined by re-injection onto the chiral column. The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography or by comparison to a known standard.
Caption: General workflow for the chiral resolution of this compound enantiomers by HPLC.
Radioligand Binding Assay
This assay directly measures the ability of the this compound enantiomers to compete with a radiolabeled ligand for binding to the GABA-B receptor.
Protocol for [³H]Baclofen Displacement Assay:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this wash step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
A fixed concentration of [³H]baclofen (e.g., 2-5 nM).
-
Increasing concentrations of the unlabeled competitor ((S)-2-hydroxysaclofen or (R)-2-hydroxysaclofen).
-
For determining non-specific binding, add a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM GABA or baclofen).
-
For determining total binding, add assay buffer instead of a competitor.
-
-
Add the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology (Whole-Cell Patch-Clamp Recording)
This technique directly measures the functional consequences of GABA-B receptor antagonism on neuronal activity.
Protocol for Whole-Cell Patch-Clamp in Brain Slices:
-
Brain Slice Preparation:
-
Anesthetize an animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize individual neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes (3-5 MΩ resistance) filled with an appropriate intracellular solution.
-
Approach a neuron with the patch pipette and establish a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity, such as agonist-induced outward currents (in voltage-clamp) or hyperpolarization (in current-clamp). A GABA-B agonist (e.g., baclofen) is applied to elicit a response.
-
-
Antagonist Application:
-
After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of (S)- or (R)-2-hydroxysaclofen to the perfusion bath.
-
Record the changes in the agonist-induced current or membrane potential in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced response in the absence and presence of the antagonist.
-
Construct a concentration-response curve for the antagonist's inhibition of the agonist's effect.
-
For competitive antagonism, a Schild analysis can be performed to determine the pA2 value.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology to assess functional antagonism.
cAMP Accumulation Assay
This biochemical assay measures the ability of this compound enantiomers to block the agonist-induced inhibition of adenylyl cyclase.
Protocol for cAMP Assay:
-
Cell Culture:
-
Culture cells expressing GABA-B receptors (e.g., CHO or HEK293 cells stably transfected with GBR1 and GBR2 subunits) in appropriate growth medium.
-
Plate the cells in 96-well plates and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the antagonist ((S)- or (R)-2-hydroxysaclofen) to the wells.
-
Stimulate the cells with a fixed concentration of a GABA-B agonist (e.g., baclofen) in the presence of forskolin (an adenylyl cyclase activator). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the GABA-B agonist more readily measurable.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the agonist response versus the antagonist concentration.
-
Determine the IC50 value for the antagonist.
-
Caption: Workflow for a cAMP accumulation assay to measure GABA-B receptor antagonism.
Conclusion
The enantiomers of this compound exhibit profound stereoselectivity at the GABA-B receptor, with the (S)-enantiomer being the active antagonist and the (R)-enantiomer being inactive. This clear separation of activity makes (S)-2-hydroxysaclofen a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GABA-B receptors. The experimental protocols detailed in this guide provide a robust framework for the synthesis, separation, and comprehensive pharmacological characterization of these and other chiral ligands targeting the GABA-B receptor, facilitating further research and drug development in this critical area of neuroscience.
References
- 1. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
The GABAB Receptor Antagonist 2-Hydroxysaclofen: A Technical Guide to its Effect on Endogenous GABA Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 2-Hydroxysaclofen, a selective GABAB receptor antagonist, on the release of endogenous gamma-aminobutyric acid (GABA). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows.
Core Concepts: GABAB Autoreceptors and this compound's Mechanism of Action
Presynaptic GABAB autoreceptors are critical regulators of GABAergic neurotransmission. Located on the terminals of GABAergic neurons, these G-protein coupled receptors (GPCRs) are activated by GABA in the synaptic cleft, initiating a negative feedback loop that inhibits further GABA release. This autoinhibition is a crucial mechanism for maintaining synaptic homeostasis.
This compound acts as a competitive antagonist at these GABAB autoreceptors. By binding to the receptor without activating it, this compound prevents endogenous GABA from exerting its inhibitory effect. This blockade of the negative feedback mechanism leads to an enhancement of stimulus-evoked GABA release.
Quantitative Data on the Effect of this compound on GABA Release
The following table summarizes the quantitative effects of this compound on electrically stimulated endogenous GABA release from rat striatal slices, as reported in a key study in the field.
| Experimental Condition | S2/S1 Ratio of Evoked GABA Release | Percentage Change from Control | Reference |
| Control (no drug) | 0.70 - 0.75 | - | [1] |
| This compound (316 µM) present throughout | ~1.0 | ~33-43% increase | [1] |
| This compound (316 µM) present during S2 only | ~2.0 (relative to S1) | ~100% increase (relative to S1) | [1] |
S2/S1 ratio represents the ratio of GABA released during a second period of electrical stimulation (S2) to that released during a first period of stimulation (S1). A ratio less than 1 indicates release attenuation, while a ratio of 1 or greater indicates a lack of attenuation or enhancement.
Signaling Pathway of GABAB Autoreceptor-Mediated Inhibition of GABA Release
The following diagram illustrates the signaling cascade initiated by the activation of presynaptic GABAB autoreceptors and the point of intervention by this compound.
Experimental Protocols
This section outlines a synthesized protocol for investigating the effect of this compound on endogenous GABA release from brain slices, based on established methodologies.
Rat Brain Slice Preparation
-
Anesthesia and Euthanasia: Anesthetize an adult Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture) following approved institutional animal care and use committee protocols. Perform euthanasia via decapitation.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a composition suitable for slicing (e.g., a sucrose-based or NMDG-based protective solution).
-
Slicing: Mount the brain on a vibratome stage. Prepare coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., striatum).
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour before experimentation.
Brain Slice Superfusion and Sample Collection
-
Transfer to Superfusion Chamber: Place a single brain slice in a superfusion chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 ml/min) and maintained at a physiological temperature.
-
Equilibration: Allow the slice to equilibrate in the superfusion chamber for a defined period (e.g., 30-60 minutes).
-
Basal Sample Collection: Collect baseline perfusate samples at regular intervals (e.g., every 5 minutes) to determine basal GABA outflow.
-
Stimulation (S1): Induce GABA release by electrical field stimulation (e.g., bipolar tungsten electrodes delivering square-wave pulses) or by a high potassium concentration in the aCSF. Collect perfusate samples during and immediately after this first stimulation period (S1).
-
Washout/Drug Application: Perfuse the slice with normal aCSF for a washout period. For the experimental group, switch to aCSF containing this compound at the desired concentration.
-
Stimulation (S2): Apply a second, identical stimulation (S2) in the presence or absence of this compound and collect the perfusate samples.
-
Sample Stabilization: Immediately after collection, acidify the samples (e.g., with perchloric acid) and store them at -80°C until analysis.
GABA Measurement by High-Performance Liquid Chromatography (HPLC)
-
Derivatization: As GABA is not electrochemically active, derivatize the samples with a fluorescent or electrochemically active tag, such as o-phthaldialdehyde (OPA) in the presence of a thiol or sulfite.
-
Chromatographic Separation: Inject the derivatized samples into an HPLC system equipped with a reverse-phase C18 column. Use a mobile phase and gradient optimized for the separation of the GABA derivative from other amino acids and contaminants.
-
Detection: Detect the derivatized GABA using a fluorescence or electrochemical detector set at the appropriate excitation/emission wavelengths or oxidation potential.
-
Quantification: Quantify the GABA concentration in each sample by comparing the peak area to that of known standards run in parallel.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key steps in an experiment designed to assess the effect of this compound on evoked GABA release.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of GABAB autoreceptors in modulating endogenous GABA release. By competitively antagonizing these receptors, it effectively disinhibits GABAergic terminals, leading to a significant increase in stimulus-evoked GABA overflow. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of modulating GABAB receptor function.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis with 2-Hydroxysaclofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of the selective GABAB receptor antagonist, 2-Hydroxysaclofen. This document outlines the necessary materials, experimental procedures, and data analysis techniques for assessing the impact of GABAB receptor blockade on extracellular neurotransmitter levels in rodent models.
Introduction
In vivo microdialysis is a widely used technique for sampling and monitoring the concentrations of endogenous substances in the extracellular fluid of living animals.[1][2][3][4] This method is particularly valuable in neuroscience research for studying the release and metabolism of neurotransmitters in specific brain regions.[1] this compound is a competitive GABAB receptor antagonist used to investigate the physiological and behavioral roles of GABAB receptors. By blocking these receptors, this compound can modulate the release of various neurotransmitters. The (S)-enantiomer of this compound is the active antagonist at central and peripheral GABAB receptors. This protocol details the use of this compound in conjunction with in vivo microdialysis to study its effects on neurochemical pathways.
I. Quantitative Data Summary
The following tables summarize typical quantitative parameters for in vivo microdialysis experiments involving GABAB receptor modulation.
Table 1: this compound and other GABAB Receptor Ligand Concentrations for Microdialysis Perfusion
| Compound | Role | Concentration Range (in Perfusate) | Animal Model | Brain Region | Reference |
| This compound | GABAB Antagonist | 50 - 500 µM | Rat | Neocortex | |
| (S)-2-Hydroxysaclofen | GABAB Antagonist | 100 µM | Rat | Hippocampal Slices | |
| Saclofen | GABAB Antagonist | Not specified in vivo, pA2 = 5 | Rat | Cortical Slices | |
| Baclofen | GABAB Agonist | 10 µM | Rat | Neocortex | |
| Baclofen | GABAB Agonist | 50 µM | Rat | Medial Prefrontal Cortex |
Table 2: Effects of GABAB Receptor Modulation on Neurotransmitter Levels
| Modulator | Effect on Neurotransmitter | Brain Region | Percent Change from Baseline | Animal Model | Reference |
| Saclofen (GABAB Antagonist) | Increase in Nitric Oxide Metabolites (NOx-) | Medial Prefrontal Cortex | Dose-dependent increase | Rat | |
| Baclofen (GABAB Agonist) | Decrease in Nitric Oxide Metabolites (NOx-) | Medial Prefrontal Cortex | Significant decrease at 250 µM | Rat | |
| Baclofen (GABAB Agonist) | Attenuation of footshock-induced NOx- increase | Medial Prefrontal Cortex | Attenuation at 50 µM | Rat |
II. Experimental Protocols
This section provides a detailed methodology for in vivo microdialysis experiments with this compound.
A. Materials and Reagents
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound: (S)-enantiomer is preferred for its activity
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile. Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 1.0. The pH should be adjusted to 7.4.
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff of 6-20 kDa are suitable.
-
Stereotaxic Apparatus: For accurate probe implantation.
-
Surgical Tools: Standard surgical kit for small animal surgery.
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine.
-
Microinfusion Pump: To deliver the perfusion fluid at a constant flow rate.
-
Fraction Collector: To collect dialysate samples at timed intervals.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or Mass Spectrometry for analysis of neurotransmitters in the dialysate.
B. Experimental Workflow
C. Detailed Protocol
-
Animal Surgery and Probe Implantation:
-
Acclimatize animals to the housing conditions for at least one week before surgery.
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).
-
Implant a guide cannula stereotaxically, aiming for the desired coordinates. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples for 60-90 minutes, typically in 15-20 minute fractions.
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., 100 µM). This method of drug delivery is known as reverse dialysis.
-
Continue collecting dialysate samples for the duration of the drug administration period.
-
At the end of the experiment, perfuse with a high potassium solution (e.g., 100 mM KCl in aCSF) to verify neuronal dependency of neurotransmitter release.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysate samples or store them at -80°C.
-
Use an appropriate analytical technique, such as HPLC with electrochemical detection for monoamines or fluorescence detection for amino acids, to quantify the neurotransmitter concentrations in each fraction.
-
-
Histological Verification:
-
After the experiment, euthanize the animal and perfuse it with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to histologically verify the correct placement of the microdialysis probe.
-
D. Data Analysis
-
Calculate the basal concentration of the neurotransmitter of interest by averaging the concentrations from the baseline collection period.
-
Express the data as a percentage change from the mean basal level for each time point.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of any changes in neurotransmitter levels induced by this compound administration.
III. Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABAB receptor.
Pathway Description:
Under normal physiological conditions, the neurotransmitter GABA binds to and activates presynaptic GABAB receptors. This activation leads to the inhibition of voltage-gated calcium channels, which in turn reduces the influx of calcium and subsequently decreases the release of neurotransmitters from the presynaptic terminal. This compound acts as a competitive antagonist at the GABAB receptor, preventing GABA from binding. This blockade of the inhibitory GABAB receptor signaling cascade leads to a disinhibition of the presynaptic terminal, resulting in an increased influx of calcium and consequently, an enhanced release of neurotransmitters.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxysaclofen in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxysaclofen, a selective GABA-B receptor antagonist, in in vivo rodent studies. The following sections detail its mechanism of action, recommended dosage considerations, and detailed protocols for administration.
Introduction
This compound is a widely used pharmacological tool for investigating the role of the GABA-B receptor in various physiological and pathological processes. As a competitive antagonist, it blocks the action of the endogenous ligand γ-aminobutyric acid (GABA) and exogenous agonists like baclofen at the GABA-B receptor.[1][2][3] The (S)-enantiomer of this compound is the biologically active form.[1] Understanding the appropriate dosage and administration is critical for obtaining reliable and reproducible results in preclinical rodent models.
Data Presentation: Dosage and Administration of this compound
The following table summarizes the available data on the dosage and administration of this compound in rodent studies. It is important to note that specific in vivo dosages for systemic administration (e.g., mg/kg) are not consistently reported in the literature. The provided data is based on available research and should be used as a starting point for dose-finding studies.
| Parameter | Details | Rodent Species | Reference / Citation |
| Route of Administration | Intraperitoneal (i.p.) | Rat (Wistar) | [4] |
| Dosage (i.p.) | Not explicitly stated. Used to reverse the effects of the GABA-B agonist baclofen. | Rat (Wistar) | |
| Route of Administration | Intracerebroventricular (i.c.v.) | Rat | |
| Dosage (i.c.v.) | Not explicitly stated. Used to antagonize the effects of baclofen. | Rat | |
| Route of Administration | Intravenous (i.v.) | Rat | |
| Dosage (i.v.) | Not explicitly stated. Used to antagonize the effects of baclofen. | Rat | |
| In Vitro Concentration | 50-500 µM | Rat (neocortical slices) | |
| In Vitro Concentration | 100 µM | Rat (CA1 hippocampal slices) | |
| In Vitro Concentration | 316 µM | Rat (striatal slices) | |
| Vehicle | Saline or artificial cerebrospinal fluid (aCSF) are common vehicles for in vivo administration of hydrophilic compounds. | General Rodent | Inferred from standard laboratory practice. |
Signaling Pathway
This compound exerts its effects by blocking the GABA-B receptor, a G-protein coupled receptor (GPCR). The activation of the GABA-B receptor by GABA or an agonist like baclofen leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors, including adenylyl cyclase and ion channels. This compound prevents these downstream effects by competitively binding to the receptor.
Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodents. Note: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common method for systemic administration.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the rodent. For rats, a two-person technique is often preferred.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel up.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Intracerebroventricular (i.c.v.) Injection Protocol
This method delivers the compound directly into the cerebral ventricles, bypassing the blood-brain barrier. This requires stereotaxic surgery for cannula implantation.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Internal injection cannula
-
Hamilton syringe (e.g., 10 µL)
-
Surgical tools
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF) as a vehicle
-
This compound
Procedure:
Part 1: Stereotaxic Cannula Implantation
-
Anesthetize the rodent and place it in the stereotaxic frame.
-
Shave and clean the scalp. Make a midline incision to expose the skull.
-
Identify bregma and lambda.
-
Determine the stereotaxic coordinates for the lateral ventricle (coordinates vary by species, age, and strain). For rats, typical coordinates relative to bregma are AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm from the skull surface.
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before injections.
Part 2: Intracerebroventricular Injection
-
Gently restrain the conscious animal.
-
Remove the dummy cannula.
-
Prepare the this compound solution in aCSF in a Hamilton syringe.
-
Connect the syringe to the internal injection cannula, which should extend slightly beyond the tip of the guide cannula.
-
Slowly insert the injection cannula into the guide cannula.
-
Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to prevent an increase in intracranial pressure.
-
Leave the injection cannula in place for a minute after the infusion to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Monitor the animal for any behavioral changes or adverse effects.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo rodent studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABA-B antagonist this compound reverses the effects of baclofen on the discriminative stimulus effects of D-amphetamine in the conditioned taste aversion procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxysaclofen in Synaptic Plasticity Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxysaclofen is a selective and competitive antagonist of the GABA_B receptor. As an analog of the GABA_B agonist baclofen, it has been an instrumental pharmacological tool in neuroscience research.[1] Its ability to specifically block GABA_B receptor-mediated signaling allows researchers to investigate the role of this receptor system in various physiological processes, most notably synaptic transmission and plasticity. GABA_B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. They are found on both presynaptic and postsynaptic terminals and play a crucial role in modulating neuronal excitability and synaptic strength.[2][3] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for studying its effects on synaptic plasticity.
Mechanism of Action
GABA_B receptors are metabotropic receptors that, upon activation by GABA, influence neuronal activity through G-protein-mediated signaling pathways.
-
Presynaptically: Activation of GABA_B receptors inhibits voltage-gated Ca²⁺ channels, leading to a reduction in neurotransmitter release from the presynaptic terminal.
-
Postsynaptically: GABA_B receptor activation opens G-protein-coupled inwardly rectifying K⁺ (GIRK/Kir3) channels, causing hyperpolarization of the postsynaptic membrane and reducing neuronal excitability.[2][4]
This compound competitively binds to the GABA_B receptor, preventing GABA from activating it and thereby blocking these downstream inhibitory effects. This blockade can disinhibit both presynaptic and postsynaptic mechanisms, leading to significant effects on synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Application in Synaptic Plasticity Research
The primary application of this compound is to dissect the contribution of GABA_B receptor-mediated inhibition to the induction and expression of synaptic plasticity.
-
Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses following high-frequency stimulation. GABAergic inhibition can regulate the threshold for LTP induction. By blocking GABA_B receptors with this compound, researchers can investigate how tonic or phasic GABA_B receptor activation modulates this process. Studies have shown that GABA_B receptor antagonists can facilitate the induction of LTP, suggesting that GABA_B receptors exert a modulatory brake on synaptic strengthening.
-
Long-Term Depression (LTD): LTD is a long-lasting reduction in synaptic efficacy. The role of GABA_B receptors in LTD is complex and can be pathway-specific. This compound can be used to determine if GABA_B receptor activity is necessary for the induction of certain forms of LTD or if it modulates the expression of LTD.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published literature.
| Parameter | Value | Preparation | Species | Reference |
| Effective Concentration | 200 - 500 µM | Rat Hippocampal Slices | Rat | |
| pA₂ Value | 5.0 | Guinea Pig Ileum | Guinea Pig | |
| Action | Competitive Antagonist | Rat Cortical Slices | Rat |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA₂ value indicates lower potency. Compared to other antagonists like saclofen (pA₂ ≈ 5.3), this compound is slightly less potent.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on LTP in Acute Hippocampal Slices
This protocol describes how to assess the impact of this compound on LTP at the Schaffer collateral-CA1 synapse using extracellular field potential recordings.
1. Materials and Solutions:
-
This compound Stock Solution: Prepare a 100 mM stock in dH₂O or DMSO. Store at -20°C.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Bubble continuously with carbogen (95% O₂ / 5% CO₂).
-
Dissection Buffer (ice-cold, sucrose-based): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 0.5 MgSO₄, 1 CaCl₂, 10 D-glucose. Bubble continuously with carbogen.
2. Acute Hippocampal Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat, P21-P30) according to approved institutional animal care protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated sucrose-based dissection buffer.
-
Rapidly dissect the brain and place it in the ice-cold dissection buffer.
-
Isolate the hippocampus and cut 350-400 µm thick transverse slices using a vibratome.
-
Transfer slices to an interface chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF (2-3 mL/min) at 30 ± 1°C.
-
Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway (stratum radiatum of CA1).
-
Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that evokes a fEPSP of 40-50% of the maximal response.
4. Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20-30 minutes.
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 200 µM). Allow the drug to perfuse for at least 20 minutes to ensure equilibration.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
Control Experiment: In parallel experiments, induce LTP in control slices without the application of this compound.
5. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize all fEPSP slope values to the average of the 20-minute baseline period.
-
Compare the magnitude of potentiation (average fEPSP slope from 50-60 minutes post-HFS) between the control and this compound treated groups using appropriate statistical tests (e.g., Student's t-test).
References
- 1. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxysaclofen in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxysaclofen is a potent and selective competitive antagonist of the GABA-B receptor.[1][2] Its ability to block the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a valuable tool for investigating the role of the GABA-B receptor in a wide range of physiological and pathological processes.[2] These application notes provide detailed protocols and data for the use of this compound in behavioral neuroscience experiments, focusing on its application in studies of learning, memory, anxiety, and epilepsy. The (S)-enantiomer of this compound is the active form.[1]
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor, a G-protein coupled receptor (GPCR).[2] Under normal physiological conditions, the binding of GABA to the GABA-B receptor activates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of potassium (K+) and calcium (Ca2+) channels. By blocking the binding of GABA, this compound prevents this inhibitory signaling, leading to a disinhibition of neuronal activity.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Potency of (S)-2-Hydroxysaclofen
| Preparation | pA2 Value | Reference |
| Guinea-pig isolated ileum | 5.2 ± 0.2 | |
| Rat CA1 hippocampal slices | 4.3 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve.
Table 2: Effective Doses of this compound in Behavioral Assays
| Behavioral Assay | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Conditioned Taste Aversion | Wistar Rat | Intraperitoneal (i.p.) | Not specified, used to reverse the effect of baclofen | Reversal of baclofen-induced decrease in the discriminative stimulus effects of d-amphetamine |
Further research is required to establish effective dose ranges for other behavioral paradigms.
Experimental Protocols
Conditioned Taste Aversion (CTA)
This protocol is adapted from a study investigating the role of GABA-B receptors in the discriminative stimulus effects of d-amphetamine.
Objective: To assess the effect of this compound on conditioned taste aversion.
Animal Model: Male Wistar rats.
Materials:
-
This compound
-
Saccharin solution (e.g., 0.1% w/v)
-
Lithium chloride (LiCl) solution (for inducing malaise)
-
d-amphetamine (optional, for drug discrimination studies)
-
Drinking bottles
-
Animal cages
-
Standard laboratory scale
Experimental Workflow:
Procedure:
-
Acclimation and Water Deprivation:
-
Acclimate male Wistar rats to the housing conditions and handling for at least one week.
-
Implement a water deprivation schedule to motivate drinking during the test sessions (e.g., 23.5 hours of water deprivation followed by a 30-minute access period).
-
-
Conditioning Day:
-
On the conditioning day, present the rats with a novel taste, such as a 0.1% saccharin solution, for the 30-minute access period.
-
Immediately after the drinking session, administer an intraperitoneal (i.p.) injection of lithium chloride (LiCl) at a dose sufficient to induce malaise (e.g., 0.15 M, 2% of body weight).
-
-
Recovery Day:
-
On the following day, provide the rats with water during the 30-minute access period to allow for recovery.
-
-
Test Day:
-
Prior to the test session (e.g., 30 minutes before), administer this compound via i.p. injection. The dose will need to be determined based on the specific research question. A vehicle control group should also be included.
-
During the test session, present the rats with a two-bottle choice: one containing the saccharin solution and the other containing water.
-
Measure the volume of fluid consumed from each bottle. A conditioned taste aversion is demonstrated by a significant reduction in the consumption of the saccharin solution compared to water. The effect of this compound would be observed as an attenuation of this aversion.
-
Data Analysis:
-
Calculate the preference ratio for the saccharin solution: (volume of saccharin consumed) / (total volume of fluid consumed).
-
Compare the preference ratios between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
General Administration Protocols
a) Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
This compound solution
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline). The final injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Draw the correct volume of the solution into the syringe.
-
-
Restraint:
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
-
Injection:
-
Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline.
-
Clean the injection site with a disinfectant.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and select a new injection site.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
b) Intracerebroventricular (i.c.v.) Injection in Rats
Note: This is a surgical procedure and requires appropriate ethical approval and surgical expertise.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Hamilton syringe
-
This compound solution
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.
-
Implant a guide cannula into the lateral ventricle and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
-
-
Injection:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which is connected to a Hamilton syringe containing the this compound solution, into the guide cannula.
-
Infuse the solution slowly over a period of several minutes.
-
After the infusion is complete, leave the injection cannula in place for a short period to allow for diffusion before slowly withdrawing it.
-
Replace the dummy cannula.
-
-
Post-injection Monitoring:
-
Return the rat to its home cage and monitor for any behavioral changes or adverse effects.
-
Future Directions and Considerations
The protocols provided here serve as a starting point for investigating the role of GABA-B receptors using this compound. Further research is needed to establish optimal doses and administration schedules for various behavioral paradigms, including:
-
Elevated Plus Maze: To study anxiety-like behavior.
-
Morris Water Maze: To assess spatial learning and memory.
-
Fear Conditioning: To investigate the role of GABA-B receptors in fear memory formation and extinction.
-
Seizure Models: To explore the potential of GABA-B receptor antagonism in modulating seizure susceptibility and severity.
When designing experiments, it is crucial to include appropriate control groups, such as vehicle-treated animals, and to consider the pharmacokinetic properties of this compound to determine the optimal timing of administration relative to the behavioral test. As with any pharmacological study, careful dose-response analyses are essential to fully characterize the effects of this compound.
References
Investigating Presynaptic GABAB Receptors with 2-Hydroxysaclofen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting through both ionotropic GABAA and metabotropic GABAB receptors. GABAB receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability. Presynaptic GABAB receptors are of particular interest as they act as autoreceptors and heteroreceptors to inhibit the release of various neurotransmitters, including GABA, glutamate, dopamine, serotonin, and acetylcholine.[1] This inhibitory action is primarily mediated through the inhibition of voltage-gated Ca2+ channels.[2]
2-Hydroxysaclofen is a competitive antagonist of GABAB receptors, valued for its utility in elucidating the physiological and pathophysiological roles of these receptors.[3] It is a structural analog of the GABAB agonist baclofen and is approximately ten times more potent than the earlier GABAB antagonist, phaclofen.[1][4] The active form of the molecule is the (S)-enantiomer. This document provides detailed application notes and protocols for the use of this compound in the investigation of presynaptic GABAB receptors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design.
| Parameter | Value | Species/Preparation | Notes | Reference |
| pA2 | 5.2 ± 0.2 | Guinea pig isolated ileum | Competitive antagonism of baclofen-induced depression of cholinergic twitch contractions. | |
| pA2 | 5.0 | Guinea pig ileum and rat cortical slices | At least twice as potent as phaclofen. | |
| pA2 | 4.3 | Rat CA1 hippocampal slices | Antagonism of baclofen-induced depression of excitatory field potentials. | |
| Potency | ~10-fold more potent than phaclofen | Rat cerebrum | Displacement of [3H]baclofen binding. | |
| Enantioselectivity | (S)-enantiomer is the active antagonist | Central and peripheral preparations | The (R)-enantiomer is inactive. |
Signaling Pathway of Presynaptic GABAB Receptors and Inhibition by this compound
The following diagram illustrates the mechanism of presynaptic inhibition mediated by GABAB receptors and the mode of action of this compound.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxysaclofen in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxysaclofen, a selective GABA-B receptor antagonist, in the study of neurological disorders. While its application has been most extensively documented in epilepsy research, this guide also explores its potential, though less-studied, relevance to other neurological conditions and provides detailed protocols for its use in preclinical research.
Introduction to this compound
This compound is a competitive antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. By blocking these receptors, this compound can modulate neuronal excitability and neurotransmitter release. Its (S)-enantiomer is the active form at both central and peripheral GABA-B receptors.
Applications in Neurological Disorders
While research has heavily focused on epilepsy, the role of GABA-B receptors in other neurological disorders suggests potential, though currently underexplored, applications for this compound.
Epilepsy
GABA-B receptor antagonists, including this compound, have been shown to suppress absence seizures in rodent models.[1] This effect is attributed to the modulation of the thalamocortical circuitry involved in the generation of spike-wave discharges characteristic of this seizure type.
Other Neurological Disorders
Direct studies employing this compound in Alzheimer's, Parkinson's, and Huntington's disease models are not widely available in published literature. However, given the involvement of the GABAergic system in the pathophysiology of these diseases, this compound could serve as a valuable tool to investigate the role of GABA-B receptors in these conditions. For instance, it could be used to explore how GABA-B receptor blockade affects amyloid-beta pathology, dopaminergic neuron survival, or motor coordination in respective animal models.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound and other relevant GABA-B antagonists.
Table 1: In Vitro Pharmacological Data
| Preparation | Agonist | Antagonist | pA2 Value | Reference |
| Guinea-pig isolated ileum | (RS)-(+/-)-baclofen | (S)-2-hydroxysaclofen | 5.2 +/- 0.2 | [2] |
| Rat CA1 hippocampal slices | baclofen (5 µM) | (S)-2-hydroxysaclofen (100 µM) | 4.3 | [2] |
| Rat neocortex | baclofen (10 µM) | (S)-2-hydroxysaclofen (50-500 µM) | - | [2] |
Table 2: In Vivo Behavioral and Neurochemical Effects
| Animal Model | Neurological Disorder Model | Treatment | Dose | Effect | Reference |
| Male Wistar Rats | Conditioned Taste Aversion | This compound | Not specified | Reversed baclofen-induced decrease in d-amphetamine's discriminative stimulus effects. | [3] |
| Rat Striatal Slices | - | 2-hydroxy-saclofen | 316 µM | Enhanced GABA overflow and resulted in S2/S1 ratios of unity. |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by GABA initiates a signaling cascade that leads to neuronal inhibition. As a competitive antagonist, this compound prevents GABA from binding to the receptor, thereby inhibiting this pathway.
General Experimental Workflow for In Vivo Studies
This workflow outlines the general steps for investigating the effects of this compound in a rodent model of a neurological disorder.
References
- 1. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABA-B antagonist this compound reverses the effects of baclofen on the discriminative stimulus effects of D-amphetamine in the conditioned taste aversion procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Hydroxysaclofen solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, storage, and handling of 2-Hydroxysaclofen, a selective GABAB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the GABAB (gamma-aminobutyric acid, type B) receptor. Its primary mechanism of action is to competitively block the binding of the inhibitory neurotransmitter GABA to GABAB receptors, thereby inhibiting their downstream signaling pathways. This leads to a reduction of slow and prolonged inhibitory effects in the nervous system.
Q2: In what form is this compound typically supplied?
A2: this compound is generally supplied as a solid, crystalline powder.
Q3: What are the key differences between this compound and other GABAB receptor antagonists like Saclofen?
A3: this compound is a structural analog of Saclofen. While both are competitive GABAB receptor antagonists, their potency can differ depending on the specific biological preparation and experimental conditions.
Solubility Data
Preparing stable and accurate solutions of this compound is critical for experimental success. The following table summarizes its solubility in common laboratory solvents. Please note that for aqueous solutions, adjusting the pH is often necessary to achieve desired concentrations.
| Solvent | Solubility | Notes |
| Water | Soluble with pH adjustment | Solubility is significantly enhanced by adjusting the pH to the alkaline range (e.g., pH 9-11) with NaOH. |
| DMSO (Dimethyl Sulfoxide) | Soluble | While specific quantitative data is not readily available, DMSO is a common solvent for preparing high-concentration stock solutions of many organic compounds. |
| Ethanol | Sparingly Soluble | Lower solubility compared to DMSO or alkaline water. May require warming to dissolve. |
| PBS (Phosphate-Buffered Saline) | Sparingly Soluble | Similar to water, solubility is limited at neutral pH. |
| 5% Glucose Solution | Soluble | Has been used as a vehicle for in vivo studies.[1] |
Storage Conditions
Proper storage of this compound is essential to maintain its stability and activity.
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid Powder | -20°C | Store in a tightly sealed container, protected from light and moisture. | Several years |
| Stock Solutions (in DMSO or Ethanol) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. | Up to 6 months at -80°C |
| Aqueous Solutions | 2-8°C (Short-term) | Prepare fresh for each experiment if possible. Avoid long-term storage. | Not recommended for more than one day. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Media | - pH of the media is too low.- Final concentration is too high.- The stock solution was not fully dissolved. | - Adjust the pH of your final working solution to be slightly alkaline.- Lower the final working concentration of this compound.- Ensure the stock solution is completely clear before adding it to your media. Gentle warming and vortexing of the stock solution can help. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions from the solid powder.- Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.- Re-verify the calculations for your stock and working solution concentrations. |
| Low or No Antagonistic Activity | - The concentration of this compound is too low to effectively compete with the agonist.- The specific GABAB receptor subtype in your system has lower affinity for this compound. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.- Consult the literature for typical effective concentrations in similar models. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a sufficient amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molar Mass ≈ 265.71 g/mol ), you would need 2.657 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.
In Vitro Assay for GABAB Receptor Antagonism (Example: Patch-Clamp Electrophysiology)
This protocol provides a general framework for assessing the antagonistic properties of this compound on GABAB receptor-mediated currents in cultured neurons.
-
Cell Preparation: Culture primary neurons or a suitable cell line expressing GABAB receptors on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an appropriate external recording solution.
-
Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a target neuron. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply a known GABAB receptor agonist (e.g., baclofen) at a concentration that elicits a submaximal response (e.g., EC50). This will induce an outward potassium current.
-
Antagonist Application: After establishing a stable baseline response to the agonist, co-apply the agonist with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in the agonist-induced current in the presence of this compound. A reduction in the current amplitude indicates antagonism. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Washout: After application, wash out the this compound and agonist to ensure the effect is reversible and the cell returns to its baseline state.
Signaling Pathways & Experimental Workflows
GABAB Receptor Signaling Pathway
This compound acts by blocking the initial step in the GABAB receptor signaling cascade. The following diagram illustrates the canonical signaling pathway that is inhibited by this compound.
Caption: Antagonism of the GABAB receptor signaling pathway by this compound.
Experimental Workflow for Assessing Antagonism
The following diagram outlines the logical steps for an in vitro experiment to characterize the antagonistic effect of this compound.
References
Technical Support Center: Optimizing 2-Hydroxysaclofen Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Hydroxysaclofen, a selective GABAB receptor antagonist, in in vitro assays.[1] This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective and competitive antagonist of the GABAB receptor.[2] Its (S)-enantiomer is the active form that binds to GABAB receptors, thereby blocking the inhibitory effects of the endogenous agonist, γ-aminobutyric acid (GABA), and other GABAB agonists like baclofen.[2] By antagonizing these receptors, this compound can prevent the downstream signaling events typically associated with GABAB receptor activation, such as the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.
References
Technical Support Center: Improving In Vivo Delivery of 2-Hydroxysaclofen
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the GABAB antagonist, 2-Hydroxysaclofen.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective competitive antagonist of the GABAB receptor.[1][2][3] It is an analogue of saclofen and is used in research to block the effects of GABAB receptor activation, thereby investigating the role of this receptor in various physiological and pathological processes.
Q2: What is the mechanism of action for this compound?
A2: this compound works by binding to the GABAB receptor without activating it, preventing the endogenous ligand GABA (gamma-aminobutyric acid) from binding and initiating its signaling cascade. GABAB receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit neuronal activity through downstream effectors like G-protein-gated inwardly-rectifying K+ (GIRK) channels and voltage-gated Ca2+ channels, and by inhibiting adenylyl cyclase.[4][5] By blocking this, this compound prevents these inhibitory effects.
Q3: Which enantiomer of this compound is biologically active?
A3: The (S)-enantiomer of this compound is the biologically active form that acts as a GABAB receptor antagonist. The (R)-enantiomer is reported to be inactive.
Q4: What are the primary challenges in delivering this compound in vivo?
A4: The primary challenges include ensuring adequate solubility in a biocompatible vehicle, achieving sufficient penetration of the blood-brain barrier (BBB) to reach central targets, and maintaining stability and effective concentration at the target site. Its hydrophilic nature may limit passive diffusion across the BBB.
Troubleshooting In Vivo Experiments
This section addresses specific issues that may be encountered during in vivo studies with this compound.
Problem: My this compound is not dissolving or is precipitating in my vehicle.
-
Possible Cause: The chosen vehicle is inappropriate for the physicochemical properties of this compound.
-
Solution: this compound is a sulfonic acid derivative and can be challenging to dissolve in standard vehicles. A systematic approach to vehicle selection is recommended. Always prepare fresh on the day of the experiment.
-
Step 1: Assess Solubility in Aqueous Buffers. Start with sterile saline or phosphate-buffered saline (PBS). Use sonication and gentle warming to aid dissolution.
-
Step 2: Use Co-solvents if Necessary. If aqueous solubility is insufficient for the desired concentration, a co-solvent system may be required. It is critical to minimize the concentration of organic solvents to avoid toxicity. Always run a parallel vehicle-only control group in your experiment.
-
Step 3: Test Vehicle Candidates. Prepare small test batches of your desired concentration in the vehicles listed in the table below. Observe for precipitation after preparation and after storage at room temperature for the expected duration of your experiment.
-
| Vehicle Component | Role | Concentration Range (Final) | Key Considerations |
| Saline (0.9% NaCl) | Primary Vehicle | q.s. to final volume | Isotonic and generally well-tolerated. |
| DMSO | Solubilizing Agent | < 5% (aim for < 1%) | Can be toxic at higher concentrations. |
| PEG 400 | Solubilizing Agent | 10-40% | A commonly used, well-tolerated co-solvent. |
| Tween 80 / Poloxamer 188 | Surfactant | 1-5% | Helps to keep the compound in suspension and can improve stability. |
| Hydroxypropyl cellulose (HPC) | Suspending Agent | 0.5-2% | Useful if the compound forms a fine suspension rather than a true solution. |
Example Vehicle Preparation Workflow:
-
Weigh the required amount of this compound.
-
In a separate sterile tube, mix the organic co-solvents (e.g., DMSO, PEG 400).
-
Dissolve the this compound in the co-solvent mixture.
-
Slowly add the aqueous component (e.g., saline with 2% Tween 80) dropwise while vortexing to prevent precipitation.
-
Adjust to the final volume with the aqueous component.
Problem: I am not observing any biological effect after systemic administration (e.g., intraperitoneal, intravenous).
-
Possible Causes:
-
Insufficient Dose: The administered dose is too low to reach an effective concentration at the target receptor.
-
Poor Blood-Brain Barrier (BBB) Penetration: The compound is not reaching its central target in sufficient quantities. This is a common issue for drugs targeting the CNS.
-
Rapid Metabolism/Clearance: The compound is being metabolized and cleared from circulation too quickly.
-
-
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose and solve a lack of in vivo efficacy.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol allows for the direct administration of this compound into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane)
-
Micro-syringe pump and Hamilton syringe (10 µL)
-
Surgical drill
-
This compound solution (sterile, pH neutral)
-
Standard surgical tools (scalpel, forceps, sutures)
Procedure:
-
Preparation: Anesthetize the mouse and securely fix its head in the stereotaxic frame. Ensure the skull is level.
-
Incision: Make a midline incision on the scalp to expose the skull. Clean the surface and identify the bregma.
-
Coordinates: For the lateral ventricle, typical coordinates from bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm. These should be optimized for your specific mouse strain and age.
-
Craniotomy: Drill a small burr hole at the target ML/AP coordinates.
-
Injection: Slowly lower the injection needle to the DV coordinate. Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to prevent edema. Total volumes are typically 1-5 µL.
-
Withdrawal & Closure: Leave the needle in place for 2-5 minutes post-injection to minimize backflow. Slowly withdraw the needle. Suture the scalp incision.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care.
Caption: Experimental workflow for ICV injection.
Protocol 2: Preparation of Liposomal this compound
Encapsulating this compound in liposomes can improve its stability and potentially enhance BBB penetration. This protocol is based on methods for encapsulating GABA.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Chloroform
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dialysis system
Procedure:
-
Lipid Film Formation: Dissolve lipids (e.g., DSPC and cholesterol) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound. This is done by adding the solution and vortexing/sonicating until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or pass it through an extruder with a defined pore size membrane (e.g., 200 nm).
-
Purification: Remove unencapsulated this compound by dialysis against a buffer (e.g., PBS) for 24-48 hours.
-
Characterization: Characterize the liposomes for size (e.g., using dynamic light scattering), encapsulation efficiency (by lysing the liposomes and measuring drug content), and stability.
Protocol 3: Basic Pharmacokinetic (PK) Study Design
If you suspect rapid clearance is an issue, a basic PK study can provide valuable data on bioavailability and half-life.
Objective: To determine the plasma concentration of this compound over time after a single administration.
Procedure:
-
Dosing: Administer a known dose of this compound to a cohort of animals (e.g., mice or rats) via the intended route (e.g., IV and IP).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture for a terminal timepoint) at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration versus time. Calculate key PK parameters from this curve.
| Pharmacokinetic Parameter | Description | Importance for Troubleshooting |
| Cmax | Maximum plasma concentration | Indicates if a sufficient concentration is achieved. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | Key measure of bioavailability. |
| t1/2 (Half-life) | Time for plasma concentration to decrease by 50% | A short half-life suggests rapid clearance and may require more frequent dosing or a sustained-release formulation. |
| Bioavailability (F%) | Fraction of administered dose that reaches systemic circulation | Calculated by (AUCoral/IP / AUCIV) * 100. Low bioavailability indicates poor absorption or significant first-pass metabolism. |
Signaling Pathway Visualization
The diagram below illustrates the canonical GABAB receptor signaling pathway and the point of antagonism by this compound.
Caption: GABAB receptor signaling and antagonism by this compound.
References
- 1. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Cardiovascular and behavioral effects produced by administration of liposome-entrapped GABA into the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA-containing liposomes: neuroscience applications and translational perspectives for targeting neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal washout period for 2-Hydroxysaclofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxysaclofen, a selective GABAB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the GABAB receptor.[1] Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABAB receptors. The (S)-enantiomer of this compound is the biologically active form.[2] By antagonizing these receptors, it can prevent the downstream signaling cascade that typically leads to neuronal hyperpolarization and inhibition of neurotransmitter release.
Q2: What is a washout period and why is it important when using this compound?
A washout period is a sufficient length of time allowed for a drug to be eliminated from the body or experimental system to avoid confounding effects with subsequent treatments.[3][4] This is crucial in experimental designs, such as crossover studies, to ensure that the observed effects are attributable to the current treatment and not a residual effect of a previous one.[3] For this compound, an adequate washout period ensures that the GABAB receptors are no longer antagonized before a new experimental condition is introduced.
Q3: What is the recommended washout period for this compound?
Currently, there is no universally established washout period for this compound due to a lack of specific pharmacokinetic data in the public domain. The optimal washout period is dependent on the specific experimental system (e.g., cell culture, animal model), the dose administered, and the route of administration. As a general guideline in clinical trials, a washout period of at least five half-lives of the drug is often recommended to ensure near-complete elimination. However, without knowing the precise half-life of this compound, an empirical determination is necessary.
Troubleshooting Guides: Determining the Optimal Washout Period
In Vitro Washout Period Determination
Issue: I am conducting an in vitro experiment with cultured cells (e.g., neurons, cell lines expressing GABAB receptors) and need to determine how long to wait after removing this compound before applying a subsequent treatment.
Solution: A functional assay can be employed to determine the time required for the GABAB receptor system to recover from antagonism by this compound. This involves treating the cells with this compound, washing it out, and then measuring the response to a GABAB receptor agonist (e.g., baclofen) at various time points post-washout.
Detailed Experimental Protocol:
-
Cell Preparation: Culture your cells of interest to an appropriate confluency in multi-well plates.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for a duration relevant to your experimental design. Include a vehicle-only control group.
-
Washout Procedure:
-
Aspirate the media containing this compound or vehicle.
-
Wash the cells gently with pre-warmed, drug-free media or buffer (e.g., PBS) three times.
-
After the final wash, add fresh, drug-free culture media to all wells.
-
-
Washout Time Points: At various time points after the washout (e.g., 1, 2, 4, 8, 12, 24 hours), proceed to the next step.
-
GABAB Agonist Challenge: At each washout time point, treat a subset of the wells (from both the previous this compound and vehicle groups) with a known concentration of a GABAB agonist (e.g., baclofen).
-
Functional Readout: Measure a relevant downstream effect of GABAB receptor activation. This could be, for example, a change in intracellular cyclic AMP (cAMP) levels, measurement of ion channel activity via patch-clamp, or a reporter gene assay.
-
Data Analysis: Compare the response to the GABAB agonist in the cells previously treated with this compound to the response in the vehicle-treated cells at each washout time point. The optimal washout period is the minimum time required for the agonist response in the this compound-treated group to be statistically indistinguishable from the vehicle-treated group.
Hypothetical Data Presentation:
| Washout Time (Hours) | GABAB Agonist Response (% of Vehicle Control) |
| 1 | 15% |
| 2 | 35% |
| 4 | 60% |
| 8 | 85% |
| 12 | 98% |
| 24 | 101% |
In this hypothetical example, a washout period of 12-24 hours would be considered optimal.
Experimental Workflow Diagram:
In Vivo Washout Period Determination
Issue: I am conducting an in vivo experiment in an animal model and need to establish an appropriate washout period for this compound before a crossover treatment or subsequent study.
Solution: A behavioral or physiological assay that is sensitive to GABAB receptor modulation can be used. The principle is similar to the in vitro method: administer this compound, wait for a designated period, and then assess the animal's response to a GABAB agonist.
Detailed Experimental Protocol:
-
Animal Acclimation and Baseline: Properly acclimate the animals to the experimental conditions and handling. Establish a baseline response for the chosen behavioral or physiological measure.
-
This compound Administration: Administer this compound to a group of animals at the desired dose and route (e.g., intraperitoneal, oral). Administer vehicle to a control group.
-
Washout Time Points: At various time points after this compound administration (e.g., 6, 12, 24, 48, 72 hours), test a subset of animals.
-
GABAB Agonist Challenge: At each washout time point, administer a GABAB agonist (e.g., baclofen) to a subset of animals from both the this compound and vehicle pre-treatment groups. The dose of the agonist should be one that elicits a clear, measurable effect (e.g., muscle relaxation, hypothermia, or changes in locomotor activity).
-
Behavioral/Physiological Readout: Measure the response to the GABAB agonist. For example:
-
Locomotor Activity: Measure distance traveled, rearing frequency, etc.
-
Rotarod Test: Measure motor coordination and balance.
-
Body Temperature: Measure changes in core body temperature.
-
-
Data Analysis: Compare the magnitude of the GABAB agonist's effect in the animals pre-treated with this compound to those pre-treated with vehicle at each washout time point. The optimal washout period is the minimum time after this compound administration at which the agonist's effect is no longer significantly different from the vehicle pre-treated group.
Hypothetical Data Presentation:
| Washout Time (Hours) | GABAB Agonist-Induced Change in Locomotor Activity (% of Vehicle Pre-treated Group) |
| 6 | 25% |
| 12 | 45% |
| 24 | 70% |
| 48 | 95% |
| 72 | 102% |
Based on this hypothetical data, a washout period of 48-72 hours would be appropriate for this specific dose and animal model.
Experimental Workflow Diagram:
GABAB Receptor Signaling Pathway
To provide context for the mechanism of action of this compound, the following diagram illustrates the canonical GABAB receptor signaling pathway. This compound acts by blocking the binding of GABA to the GABAB1 subunit.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. springbiosolution.com [springbiosolution.com]
- 4. Modernizing Clinical Trial Eligibility Criteria: Recommendations of the ASCO-Friends of Cancer Research Washout Period and Concomitant Medication Work Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Experimental Reproducibility with 2-Hydroxysaclofen
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 2-Hydroxysaclofen, a selective GABAB receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the GABAB receptor.[1] It blocks the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors. The (S)-enantiomer of this compound is the active form.[2]
Q2: How should I prepare a stock solution of this compound?
A2: For in vivo studies, this compound can be dissolved in an isotonic (5%) glucose solution immediately before use.[3] For in vitro experiments, creating a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) is common practice. Due to its limited solubility in aqueous solutions, first dissolving the compound in DMSO and then diluting it with your buffer or media is recommended.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to make up and use solutions on the same day whenever possible.[4]
Q4: What are typical working concentrations for this compound?
A4: The optimal working concentration will vary depending on the experimental model. For in vivo studies in mice, intraperitoneal (i.p.) injections of 0.25, 0.5, and 1 mg/kg have been used. In rat brain slice electrophysiology, concentrations ranging from 50 to 500 µM have been effective. For cell-based assays, a concentration-response curve should be generated to determine the optimal concentration for your specific system.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous buffer or cell culture media.
-
Possible Cause 1: Poor aqueous solubility. this compound has limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, add the stock solution to your pre-warmed (37°C) aqueous buffer or media while gently vortexing to ensure rapid and even dispersal.
-
-
Possible Cause 2: High final concentration. The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous environment.
-
Solution: Try lowering the final concentration of this compound in your experiment.
-
-
Possible Cause 3: Solvent concentration. A high percentage of the organic solvent from the stock solution in the final working solution can cause precipitation.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid both precipitation and cellular toxicity.
-
Issue 2: No antagonist effect of this compound is observed.
-
Possible Cause 1: Incorrect enantiomer. The (S)-enantiomer of this compound is the active antagonist at GABAB receptors.
-
Solution: Verify that you are using the (S)-enantiomer or a racemic mixture. If using a racemic mixture, you may need to increase the concentration to achieve the desired antagonist effect.
-
-
Possible Cause 2: Insufficient concentration. The concentration of this compound may be too low to effectively compete with the agonist at the GABAB receptor.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Consider the concentration of the agonist you are trying to antagonize.
-
-
Possible Cause 3: Degraded compound. Improper storage or handling may have led to the degradation of this compound.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage of both the solid compound and the stock solution.
-
-
Possible Cause 4: Experimental system insensitivity. The specific cells or tissue preparation you are using may have a low density of GABAB receptors or a signaling pathway that is not sensitive to GABAB receptor modulation.
-
Solution: Validate the presence and functionality of GABAB receptors in your experimental system using a known potent agonist like baclofen.
-
Issue 3: Suspected off-target effects.
-
Possible Cause 1: Interaction with other receptors or channels. At high concentrations, this compound may interact with other cellular targets.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effect is mediated by GABAB receptors, try to rescue the phenotype by co-application of a high concentration of a GABAB agonist.
-
-
Possible Cause 2: Non-specific effects of the vehicle. The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects.
-
Solution: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent used to dissolve this compound.
-
Quantitative Data
| Parameter | Species | Tissue/Preparation | Value | Reference |
| pA2 | Guinea Pig | Isolated Ileum | 5.2 ± 0.2 | |
| pA2 | Rat | CA1 Hippocampal Slices | 4.3 | |
| pA2 | Rat | Cortical Slices | 5.0 |
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro experiments)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
In Vitro Antagonism Assay in Neuronal Cell Culture
-
Cell Plating: Plate neuronal cells at a suitable density in a multi-well plate and allow them to adhere and differentiate according to your standard protocol.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Prepare a working solution of a known GABAB agonist (e.g., baclofen) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation: Pre-incubate the cells with the different concentrations of this compound or vehicle (media with the same final DMSO concentration) for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add the GABAB agonist to the wells and incubate for the desired time.
-
Assay Readout: Measure the cellular response using an appropriate assay (e.g., cAMP assay, calcium imaging, or a functional assay relevant to your research).
-
Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for GABAB Antagonist Characterization.
References
- 1. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. medium.com [medium.com]
potential for 2-Hydroxysaclofen degradation in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for 2-Hydroxysaclofen degradation in aqueous solutions. The information is compiled from publicly available data and general principles of pharmaceutical stability testing.
Disclaimer: Specific degradation pathways and kinetics for this compound in aqueous solutions are not extensively documented in publicly available literature. The following guidance is based on general chemical principles and standard pharmaceutical stress testing methodologies.
Troubleshooting Guide
Users may encounter several issues during the preparation, storage, and use of this compound aqueous solutions. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the aqueous solution. | - Poor solubility at neutral or acidic pH. - Exceeding the solubility limit. - Interaction with buffer components. | - Adjust the pH of the solution to 11 using 1 M NaOH to increase solubility. Note that solubility is significantly higher at alkaline pH.[1] - Use sonication to aid dissolution.[1] - Prepare a more dilute solution. - If using a buffer, check for compatibility. Consider using a simple alkaline aqueous solution. |
| Loss of compound activity over time. | - Degradation of this compound in solution. - Improper storage conditions (e.g., exposure to light, elevated temperature). | - Prepare fresh solutions before each experiment. - Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] - Protect solutions from light and store under a nitrogen atmosphere if possible.[1] - Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | - Formation of degradation products due to hydrolysis, oxidation, or photolysis. - Contamination of the solvent or glassware. - Interaction with incompatible substances. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. - Ensure the use of high-purity water and solvents. - Avoid contact with strong acids, bases, and oxidizing/reducing agents.[2] |
| Inconsistent experimental results. | - Instability of the this compound solution. - Variability in solution preparation. | - Use freshly prepared solutions for all experiments. - Standardize the solution preparation protocol, including pH adjustment and final concentration. - Filter sterilize aqueous solutions using a 0.22 µm filter before use in cell-based assays. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its aqueous solutions?
A1: For the solid compound, storage at -20°C, protected from light and under a nitrogen atmosphere is recommended. For stock solutions, it is advised to store them at -80°C for up to six months or at -20°C for up to one month, also with protection from light and under nitrogen.
Q2: How can I dissolve this compound in an aqueous solution?
A2: this compound has limited solubility in neutral water. To achieve a concentration of 50 mg/mL, it is necessary to use sonication and adjust the pH to 11 with 1 M NaOH.
Q3: What factors can cause the degradation of this compound in an aqueous solution?
A3: While specific data for this compound is scarce, compounds with similar functional groups can be susceptible to degradation under certain conditions. Potential factors include:
-
pH: As a sulfonic acid derivative, its stability can be pH-dependent. Strong acidic or alkaline conditions might promote hydrolysis, although sulfonic acids are generally quite stable.
-
Oxidation: The presence of oxidizing agents could potentially lead to degradation.
-
Light: Photodegradation can be a concern, hence the recommendation to protect solutions from light.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
Q4: Are there any known degradation products of this compound?
A4: Based on the available literature, specific degradation products of this compound have not been identified. To characterize potential degradation products, a forced degradation study would be required.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the most suitable approach. Such a method should be able to separate the intact this compound from any potential degradation products. Method development would involve testing different columns, mobile phases, and detectors (e.g., UV-Vis) to achieve adequate separation.
Experimental Protocols
The following is a generalized protocol for a forced degradation study to evaluate the stability of this compound in an aqueous solution.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water, adjusting the pH as needed for dissolution.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by HPLC.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify any new peaks, which represent potential degradation products.
-
Calculate the percentage degradation of this compound.
-
Visualizations
Caption: GABA-B receptor signaling and the antagonistic action of this compound.
References
troubleshooting unexpected electrophysiological results with 2-Hydroxysaclofen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Hydroxysaclofen in electrophysiological experiments.
Troubleshooting Guides
This section addresses specific unexpected electrophysiological results that may be encountered when using this compound.
Issue 1: No effect of this compound on the response to a GABA B agonist (e.g., baclofen).
-
Question: I am applying this compound, but it is not blocking the inhibitory effect of baclofen on synaptic transmission. What could be the reason?
-
Answer: There are several potential reasons for the lack of an observable antagonist effect of this compound. A systematic approach to troubleshooting this issue is recommended.
-
Potential Cause 1: Incorrect Concentration of this compound. this compound is a competitive antagonist, and its effectiveness depends on the concentration of the agonist it is competing with.
-
Solution: Ensure you are using an appropriate concentration of this compound. For antagonizing baclofen in the low micromolar range (e.g., 5-10 µM), a concentration of 100 µM or higher of this compound is often required.[1][2] The pA2 value, a measure of antagonist potency, for (S)-2-Hydroxysaclofen has been reported to be approximately 4.3 in rat hippocampal slices and 5.2 in guinea-pig isolated ileum.[1]
-
-
Potential Cause 2: Degradation or Inactivity of this compound. Improper storage or preparation of the this compound stock solution can lead to its degradation.
-
Solution: Prepare fresh stock solutions of this compound in water or a suitable buffer. It is recommended to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution into your recording solution (e.g., aCSF) to the final working concentration.
-
-
Potential Cause 3: Use of the Inactive Enantiomer. this compound is a chiral molecule, and the (S)-enantiomer is the active GABA B receptor antagonist.[1] The (R)-enantiomer is inactive.
-
Solution: Verify the stereoisomer of the this compound you are using. Ensure you have purchased the (S)-enantiomer or the racemic mixture, keeping in mind that the racemic mixture will have a lower effective concentration of the active compound.
-
-
Potential Cause 4: Poor Health of the Brain Slice or Cell Preparation. If the tissue or cells are not healthy, they may not respond robustly to GABA B receptor modulation.
-
Solution: Ensure proper brain slice preparation and maintenance. Use a protective recovery method, such as an NMDG-based cutting solution, to enhance slice viability. Continuously monitor the health of your preparation throughout the experiment.
-
-
Issue 2: Application of this compound alone alters baseline synaptic transmission.
-
Question: I see an effect on synaptic transmission when I apply this compound without any GABA B agonist. Is this expected?
-
Answer: Yes, this can be an expected result. It suggests that there is tonic activation of GABA B receptors by endogenous GABA in your preparation.
-
Mechanism: In many brain regions, there is a basal level of ambient GABA that can activate GABA B receptors, leading to a tonic inhibition of neurotransmitter release. By blocking these tonically active receptors, this compound can increase the frequency of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs). An increase in the frequency of these events, without a change in their amplitude, points to a presynaptic site of action.
-
Experimental Evidence: In rat supraoptic magnocellular neurons, the application of 100 µM this compound alone increased the frequency of both sEPSCs and sIPSCs without affecting their amplitude. This suggests that endogenous GABA acts on presynaptic GABA B receptors to tonically inhibit both glutamate and GABA release.
-
Issue 3: Unexpected excitatory or partial agonist-like effects of this compound.
-
Question: I am observing what appears to be an agonist-like effect (e.g., inhibition of synaptic transmission) with this compound. Why is this happening?
-
Answer: While this compound is classified as a competitive GABA B receptor antagonist, under specific experimental conditions, it may exhibit partial agonist properties.
-
Context-Dependent Partial Agonism: In the presence of positive allosteric modulators (PAMs) of the GABA B receptor, some classical GABA B antagonists, including this compound, have been reported to show partial agonist activity.[3] PAMs bind to a different site on the receptor and can alter the conformational state, potentially unmasking agonist properties of certain antagonists.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Check if your experimental preparation or solutions contain any compounds that could act as GABA B receptor PAMs.
-
Concentration Check: While less common, extremely high concentrations of some antagonists can lead to off-target effects or reveal low-efficacy partial agonism. Ensure you are using the compound within its recommended concentration range for antagonist activity.
-
Alternative Antagonists: If the issue persists and is problematic for your experimental question, consider using a different, more potent, and structurally distinct GABA B receptor antagonist, such as CGP 55845.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a selective competitive antagonist of the GABA B receptor. It binds to the GABA B receptor but does not activate it, thereby preventing the endogenous ligand GABA and exogenous agonists like baclofen from binding and eliciting an inhibitory response.
-
-
Q2: What are the typical working concentrations for this compound in electrophysiology experiments?
-
A2: The effective concentration of this compound can vary depending on the preparation and the concentration of the GABA B agonist being used. Commonly used concentrations range from 50 µM to 500 µM. For antagonizing low micromolar concentrations of baclofen, 100 µM this compound is a good starting point.
-
-
Q3: How should I prepare and store this compound solutions?
-
A3: this compound is soluble in water. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in deionized water. Aliquot the stock solution into smaller volumes and store at -20°C to maintain stability and avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF) or other recording solution.
-
-
Q4: Is this compound selective for GABA B receptors?
-
A4: this compound has been shown to be selective for GABA B receptors. It does not significantly affect responses mediated by adenosine, morphine, or GABA A receptors.
-
-
Q5: Can this compound cross the blood-brain barrier?
-
A5: this compound has limited ability to cross the blood-brain barrier, which makes it more suitable for in vitro preparations like brain slices or cultured neurons, or for direct central administration in in vivo studies.
-
Data Presentation
Table 1: Potency of this compound as a GABA B Receptor Antagonist
| Preparation | Agonist | pA2 Value | Reference |
| Guinea-pig isolated ileum | (+/-)-Baclofen | 5.2 +/- 0.2 | |
| Rat CA1 hippocampal slices | Baclofen (5 µM) | 4.3 | |
| Rat cortical slices | Baclofen | 5.0 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording to Test the Antagonism of Baclofen-Induced Inhibition of sIPSCs by this compound in Hippocampal CA1 Pyramidal Neurons
-
Brain Slice Preparation:
-
Anesthetize a juvenile rat (e.g., P14-P21) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an appropriate internal solution (e.g., a cesium-based solution to block potassium channels and isolate inhibitory currents).
-
-
Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp configuration on a CA1 pyramidal neuron.
-
Hold the neuron at a potential of 0 mV to record outward spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Record a stable baseline of sIPSCs for 5-10 minutes.
-
-
Pharmacological Manipulations:
-
Step 1 (Agonist Application): Bath apply the GABA B receptor agonist, baclofen (e.g., 10 µM), to the aCSF. Observe the expected decrease in the frequency of sIPSCs.
-
Step 2 (Antagonist Application): Co-apply this compound (e.g., 100 µM) with baclofen. The frequency of sIPSCs should return to or near baseline levels, demonstrating the antagonist effect of this compound.
-
Step 3 (Washout): Wash out both drugs by perfusing with standard aCSF. The frequency of sIPSCs should return to the baclofen-inhibited level first, and then to the original baseline after a more prolonged washout.
-
-
Data Analysis:
-
Detect and measure the frequency and amplitude of sIPSCs during each phase of the experiment (baseline, baclofen, baclofen + this compound, washout).
-
Compare the sIPSC frequency across the different conditions using appropriate statistical tests (e.g., paired t-test or ANOVA). A significant reversal of the baclofen-induced decrease in sIPSC frequency by this compound confirms its antagonist activity.
-
Mandatory Visualization
Caption: GABA B Receptor Signaling Pathway and Site of Action for this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing 2-Hydroxysaclofen powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2-Hydroxysaclofen powder, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the GABAB receptor.[1] It works by binding to the GABAB receptor without activating it, thereby blocking the inhibitory effects of the endogenous agonist, gamma-aminobutyric acid (GABA).[2] This antagonism can lead to an increase in neuronal excitability.[2] The (S)-enantiomer of this compound is the active form.[3]
Q2: What are the recommended storage conditions for this compound powder?
A2: It is recommended to store this compound powder in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is advisable to keep it at -20°C.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses with side shields. If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, this compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure the final concentration of the solvent in the medium is not toxic to the cells.
Q5: Is this compound light sensitive?
A5: While specific data on light sensitivity is limited, it is good laboratory practice to protect all chemicals from prolonged exposure to light. Store solutions in amber vials or cover them with aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in In Vitro Experiments
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions. Ensure proper storage of both the powder and the stock solution. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Low Receptor Expression | Confirm the expression of GABAB receptors in your cell line or tissue preparation using techniques like Western blotting or qPCR. |
| Presence of Endogenous Agonists | Ensure that the experimental buffer does not contain high concentrations of GABA or other GABAB receptor agonists. |
| pH of the Solution | Check the pH of your final experimental solution, as extreme pH values can affect both the compound's stability and receptor binding. |
Issue 2: Solubility Problems
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | While DMSO is commonly used, solubility may be limited. Test other solvents or solvent mixtures if you encounter issues. Gentle warming and vortexing can aid dissolution. |
| Precipitation in Aqueous Solutions | When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation. If precipitation occurs, try a lower final concentration. |
| Low Temperature | Some compounds are less soluble at lower temperatures. Ensure your solutions are at room temperature before use, unless the experimental protocol specifies otherwise. |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound. Please note that specific values may vary depending on the experimental conditions.
| Property | Value | Notes |
| Molar Mass | 265.71 g/mol | [4] |
| Chemical Formula | C₉H₁₂ClNO₄S | |
| pA₂ Value | Approximately 5.0 - 5.2 | The pA₂ value is a measure of antagonist potency. A higher value indicates greater potency. This value can vary between different tissue preparations. |
| Solubility | Soluble in DMSO | Specific quantitative solubility data in various solvents is not readily available in the literature. It is recommended to perform small-scale solubility tests for your specific application. |
| Stability | Stable under recommended storage conditions. | Avoid strong acids, strong bases, and strong oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the mass of this compound powder required to make the desired volume of a 10 mM stock solution. For example, for 1 ml of a 10 mM solution, you would need 2.6571 mg of this compound (Molar Mass = 265.71 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro GABAB Receptor Antagonism Assay in Cell Culture
Materials:
-
Cells expressing GABAB receptors
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GABAB receptor agonist (e.g., Baclofen)
-
Assay buffer
-
Plate reader or other appropriate detection system
Methodology:
-
Plate the cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight.
-
On the day of the experiment, remove the culture medium and wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer from your stock solution. Also, prepare a solution of the GABAB receptor agonist at a concentration known to elicit a response.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (assay buffer with the same final concentration of DMSO) for a predetermined amount of time (e.g., 15-30 minutes).
-
Following the pre-incubation, add the GABAB receptor agonist to the wells.
-
Incubate for the appropriate time to allow for a response.
-
Measure the cellular response using a suitable detection method (e.g., measuring changes in intracellular calcium, cAMP levels, or reporter gene expression).
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response.
Visualizations
Caption: A workflow for the safe handling of this compound powder.
Caption: Signaling pathway of GABAB receptor and the antagonistic action of this compound.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. GABAB Receptor Antagonists | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Central Nervous System Delivery of 2-Hydroxysaclofen
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges of delivering the GABAB receptor antagonist, 2-Hydroxysaclofen, to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the CNS a challenge?
A1: this compound is a potent and selective antagonist of the GABAB receptor, with the (S)-enantiomer being the biologically active form. Its primary challenge for CNS applications is its limited ability to cross the blood-brain barrier (BBB). This is largely due to its physicochemical properties, which are unfavorable for passive diffusion into the brain.
Q2: What are the key physicochemical properties of this compound that hinder its CNS delivery?
A2: The molecular structure of this compound presents several challenges for crossing the lipophilic BBB. Key properties include:
-
Low Lipophilicity: The predicted XLogP3 value for this compound is -2.8[1]. This indicates high hydrophilicity, making it difficult for the molecule to passively diffuse across the lipid membranes of the BBB.
-
Hydrogen Bonding Capacity: this compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors[1]. A high number of hydrogen bonds increases a molecule's affinity for water and impedes its entry into the nonpolar environment of the BBB.
-
Ionization at Physiological pH: The presence of a sulfonic acid group means that this compound is likely to be ionized (negatively charged) at physiological pH. Charged molecules are generally unable to cross the BBB via passive diffusion[2].
Q3: What are the potential strategies to deliver this compound to the CNS?
A3: Several advanced drug delivery strategies can be explored to overcome the BBB and deliver this compound to the CNS. These can be broadly categorized as:
-
Invasive Methods: Direct administration into the CNS (e.g., intracerebroventricular injection) can be used in preclinical studies to bypass the BBB entirely and study the central effects of the drug.
-
Non-Invasive Methods:
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.
-
Focused Ultrasound (FUS): This technique uses ultrasound waves to temporarily and locally open the BBB, allowing for increased penetration of systemically administered drugs.
-
Intranasal Delivery: This route bypasses the BBB to a certain extent by allowing direct transport from the nasal cavity to the brain.
-
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments aimed at delivering this compound to the CNS.
Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor BBB Permeability | - Verify Physicochemical Properties: Confirm the lipophilicity and hydrogen bonding characteristics of your this compound sample. - Employ a Delivery System: Utilize one of the advanced delivery strategies outlined in the FAQs (nanoparticles, FUS, or intranasal). |
| Active Efflux by Transporters | - In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2, MDCK-MDR1) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). - Co-administration with Inhibitors: In preclinical models, co-administer this compound with known efflux pump inhibitors (e.g., verapamil, tariquidar) to assess if this improves brain penetration. |
| Rapid Metabolism | - Metabolic Stability Assays: Assess the metabolic stability of this compound in liver microsomes and plasma. - Chemical Modification: If metabolically unstable, consider synthesizing more stable analogs. |
Issue 2: Inconsistent Results with Nanoparticle Formulations
| Potential Cause | Troubleshooting Steps |
| Poor Encapsulation Efficiency | - Optimize Formulation Parameters: Vary the polymer/lipid concentration, drug-to-carrier ratio, and manufacturing process (e.g., sonication time, homogenization speed). - Characterize Nanoparticles: Thoroughly characterize nanoparticle size, polydispersity index (PDI), and zeta potential to ensure batch-to-batch consistency. |
| Instability in Biological Fluids | - Surface Modification: Coat nanoparticles with polyethylene glycol (PEG) to increase their stability and circulation time. - In Vitro Stability Studies: Assess the stability of your nanoparticle formulation in plasma or serum. |
| Inefficient BBB Transcytosis | - Targeting Ligands: Functionalize the nanoparticle surface with ligands that target receptors on the BBB (e.g., transferrin, insulin receptors) to promote receptor-mediated transcytosis. |
Issue 3: Suboptimal Delivery with Focused Ultrasound
| Potential Cause | Troubleshooting Steps |
| Inadequate BBB Opening | - Optimize Ultrasound Parameters: Adjust the acoustic pressure, frequency, and sonication duration. - Microbubble Concentration: Ensure optimal concentration and timing of microbubble administration. - Real-time Monitoring: Use contrast-enhanced MRI to confirm and monitor the extent of BBB opening. |
| Poor Drug Circulation Time | - Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound to ensure its presence in the bloodstream during FUS application. - Formulation Strategies: Consider encapsulating this compound in a carrier that prolongs its circulation half-life. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 265.71 g/mol | [1] |
| Predicted XLogP3 | -2.8 | [1] |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 |
Table 2: Comparison of CNS Drug Delivery Strategies (Illustrative Data)
| Delivery Method | Drug | Brain Concentration | Brain-to-Plasma Ratio (Kp) | Reference |
| Intravenous (Control) | Deferoxamine | 0.6 - 4.1 µM | ~0.03 | |
| Intranasal | Deferoxamine | 13 - 29 µM (olfactory & trigeminal nerves) | - | |
| Focused Ultrasound | Dextran (40 kDa) | 8-fold increase vs. IN alone | - | |
| Nanoparticles | Loperamide | ~100-fold increase vs. other NPs | - |
Note: This table provides illustrative data from different studies and is not a direct comparison of the delivery of this compound.
Experimental Protocols
1. In Situ Brain Perfusion for BBB Permeability Assessment
This protocol is adapted for rats and allows for the precise measurement of the brain uptake of this compound.
-
Anesthesia and Surgery: Anesthetize the rat and expose the common carotid artery (CCA).
-
Catheterization: Ligate the external carotid artery and insert a catheter into the CCA, pointing towards the heart.
-
Perfusion: Begin perfusion with a physiological buffer containing a known concentration of radiolabeled or fluorescently tagged this compound and a vascular space marker (e.g., [14C]sucrose).
-
Sample Collection: After a set perfusion time (e.g., 1-5 minutes), decapitate the animal and collect the brain.
-
Analysis: Determine the concentration of this compound and the vascular marker in brain homogenates.
-
Calculation: Calculate the permeability-surface area (PS) product and the brain uptake clearance (Kin).
2. Nanoparticle Formulation using Emulsion-Solvent Evaporation
This is a common method for encapsulating small molecules like this compound in polymeric nanoparticles (e.g., PLGA).
-
Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in an organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication.
-
Solvent Evaporation: Stir the emulsion overnight to allow the organic solvent to evaporate, leading to nanoparticle formation.
-
Purification: Centrifuge the nanoparticle suspension to remove unencapsulated drug and excess surfactant.
-
Characterization: Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency.
3. Focused Ultrasound-Mediated BBB Opening in Rodents
This protocol describes the use of FUS to enhance the delivery of systemically administered this compound.
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Drug and Microbubble Administration: Administer this compound intravenously, followed by an intravenous injection of microbubbles.
-
Focused Ultrasound Application: Immediately apply FUS to the target brain region using an appropriate transducer.
-
Post-procedure Monitoring: Monitor the animal for any adverse effects.
-
Tissue Analysis: At a predetermined time point, collect the brain and measure the concentration of this compound in the sonicated and non-sonicated regions.
Mandatory Visualizations
Caption: GABAB Receptor Signaling and Antagonism by this compound.
Caption: Experimental Workflow for CNS Delivery of this compound.
Caption: Troubleshooting Logic for Low CNS Penetration.
References
Validation & Comparative
Potency Showdown: A Comparative Analysis of 2-Hydroxysaclofen and Saclofen as GABA-B Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of two key GABA-B receptor antagonists: 2-Hydroxysaclofen and saclofen. This document summarizes key experimental data, outlines methodologies, and visualizes the relevant signaling pathway to facilitate informed decisions in research and development.
Executive Summary
This compound and saclofen are both competitive antagonists of the GABA-B receptor, a G-protein coupled receptor that mediates the inhibitory effects of GABA in the central and peripheral nervous system. While both compounds are structurally related, their potency as antagonists has been a subject of investigation with some conflicting findings in the scientific literature. This guide aims to present the available data objectively to clarify their comparative efficacy.
Data Presentation: Potency Comparison
| Compound | Potency (pA2 value) | Experimental Model | Reference |
| Saclofen | 5.3 | Guinea pig ileum and rat cortical slices | [1] |
| This compound | 5.0 | Guinea pig ileum and rat cortical slices | [1] |
| (S)-2-Hydroxysaclofen | 5.2 ± 0.2 | Guinea-pig isolated ileum | [2] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Contradictory statements exist in the literature, with some sources claiming this compound is more potent than saclofen. However, the earliest direct comparative study using functional assays suggests saclofen is at least twice as potent as this compound[1]. It is also crucial to consider the stereoselectivity of this compound, with the (S)-enantiomer being the active form.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the potency of GABA-B receptor antagonists.
Radioligand Binding Assay for GABA-B Receptors
This assay determines the affinity of a compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold sucrose buffer (0.32 M).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 50,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and washed multiple times by centrifugation to remove endogenous GABA.
2. Binding Reaction:
-
The membrane suspension (containing a specific amount of protein) is incubated with a fixed concentration of a radiolabeled GABA-B receptor agonist, typically [3H]-(--)-baclofen.
-
Increasing concentrations of the unlabeled antagonist (this compound or saclofen) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM GABA).
-
The incubation is carried out at room temperature for a defined period (e.g., 30 minutes).
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The affinity of the antagonist (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum Preparation
This assay measures the ability of an antagonist to block the inhibitory effect of a GABA-B agonist on smooth muscle contraction.
1. Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is placed under a resting tension and allowed to equilibrate.
2. Eliciting Contractions:
-
Field stimulation is applied to elicit cholinergic twitch contractions of the ileum.
3. Agonist and Antagonist Application:
-
A cumulative concentration-response curve is generated for a GABA-B agonist (e.g., baclofen), which inhibits the twitch contractions.
-
The preparation is then incubated with a fixed concentration of the antagonist (this compound or saclofen) for a specific period.
-
A second concentration-response curve for the agonist is then generated in the presence of the antagonist.
4. Data Analysis:
-
The degree of rightward shift in the agonist's concentration-response curve caused by the antagonist is measured.
-
The pA2 value is calculated from the Schild equation, providing a measure of the antagonist's potency.
Mandatory Visualization
GABA-B Receptor Signaling Pathway and Antagonism
Caption: GABA-B receptor signaling pathway and antagonist action.
Experimental Workflow for Potency Determination
Caption: Workflow for determining antagonist potency.
References
A Comparative Guide to GABAB Receptor Antagonists: 2-Hydroxysaclofen vs. Phaclofen
For researchers in neuroscience and pharmacology, the selection of an appropriate antagonist is critical for elucidating the physiological roles of GABAB receptors. Phaclofen, a phosphonic analogue of the GABAB agonist baclofen, was a foundational tool in the study of these receptors. Subsequently, 2-Hydroxysaclofen was developed as a more potent alternative. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in making an informed selection for their studies.
Mechanism of Action and Receptor Signaling
Both phaclofen and this compound act as competitive antagonists at the GABAB receptor. They bind to the receptor's ligand-binding site on the GABAB1 subunit, thereby preventing the agonist (e.g., GABA or baclofen) from binding and activating the receptor.
GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. Activation of the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) leads to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, as well as the inhibition of adenylyl cyclase activity.[1][2][3] This results in neuronal hyperpolarization and reduced neurotransmitter release.
Comparative Potency: A Quantitative Analysis
The primary distinction between this compound and phaclofen lies in their antagonist potency. Potency is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift in the agonist's concentration-response curve.[4] A higher pA2 value indicates greater potency. IC50 values, representing the concentration of an inhibitor where the response is reduced by half, are also used.
Experimental data consistently demonstrates that this compound is a more potent GABAB antagonist than phaclofen across various preparations. Phaclofen is generally considered a relatively weak antagonist.[5]
| Compound | Parameter | Value | Preparation | Reference |
| Phaclofen | IC50 | 229 µM | [3H]-(-)-baclofen binding, rat cortical membranes | |
| IC50 | 76 ± 13 µM | Active enantiomer (R)-phaclofen, [3H]-(R)-baclofen binding | ||
| This compound | pA2 | 5.2 ± 0.2 | Active enantiomer (S)-2-hydroxysaclofen vs. baclofen | |
| pA2 | 4.3 | vs. baclofen, rat CA1 hippocampal slices | ||
| pA2 | 4.2 | vs. baclofen, rat dorso-lateral septal neurones |
Note on Stereoselectivity: The antagonist activity of these compounds is stereospecific. For phaclofen, the activity resides in the (R)-enantiomer. For this compound, the (S)-enantiomer is the active antagonist at both central and peripheral GABAB receptors.
Experimental Protocols
Characterizing the potency of GABAB antagonists is commonly performed using brain slice electrophysiology. The following protocol provides a representative method for determining the pA2 value of an antagonist.
Objective: To determine the competitive antagonism and calculate the pA2 value of a test compound (e.g., this compound) against the GABAB agonist baclofen in rat hippocampal slices.
Methodology: Intracellular Recording in Hippocampal Slices
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rat (e.g., Wistar) in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut transverse hippocampal slices (e.g., 400 µm thickness) using a vibratome.
-
Transfer slices to an interface-style recording chamber and perfuse with oxygenated aCSF at 32-34°C. Allow slices to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Pull glass microelectrodes with a resistance of 3-5 MΩ when filled with internal solution.
-
Using an intracellular amplifier, impale a CA1 pyramidal neuron and establish a stable resting membrane potential.
-
Record the membrane potential in the presence of tetrodotoxin (1 µM) to block action potential-dependent synaptic transmission.
-
-
Drug Application and Data Acquisition:
-
Baseline Agonist Response: Generate a cumulative concentration-response curve for the GABAB agonist baclofen. Apply increasing concentrations of baclofen (e.g., 0.1 µM to 30 µM) via the perfusate and record the peak hyperpolarization at each concentration.
-
Washout: Perfuse the slice with drug-free aCSF until the membrane potential returns to the baseline.
-
Antagonist Incubation: Perfuse the slice with a fixed concentration of the antagonist (e.g., 100 µM this compound) for a sufficient period (e.g., 15-20 minutes) to allow for equilibration.
-
Agonist Response in Presence of Antagonist: While maintaining the antagonist perfusion, repeat the cumulative concentration-response curve for baclofen.
-
Repeat: If possible, wash out the antagonist and repeat the protocol with a different concentration of the antagonist.
-
-
Data Analysis (Schild Analysis):
-
Plot the concentration-response curves for baclofen in the absence and presence of the antagonist.
-
Determine the EC50 values (concentration of baclofen that produces 50% of the maximal hyperpolarization) for each curve.
-
Calculate the concentration ratio (CR) using the formula: CR = (EC50 in presence of antagonist) / (EC50 in absence of antagonist).
-
Calculate the pA2 value using the Schild equation: pA2 = log(CR - 1) - log[Antagonist Molar Concentration]. A Schild plot can also be generated by plotting log(CR-1) against the negative log of the antagonist concentration; the x-intercept provides the pA2 value.
-
Summary and Conclusion
The choice between this compound and phaclofen depends on the experimental requirements, particularly the need for antagonist potency.
-
Phaclofen: As one of the first selective GABAB antagonists, phaclofen was instrumental in the initial characterization of GABAB receptors. However, it is a relatively weak antagonist, requiring high micromolar concentrations to be effective. Its use may be limited in systems where high concentrations could lead to off-target effects or solubility issues.
-
This compound: This compound is a more potent GABAB antagonist than phaclofen, with pA2 values indicating an approximately 10-fold or greater potency depending on the preparation. This allows for its use at lower, more specific concentrations, making it a more reliable tool for competitively blocking GABAB receptor function in most modern experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Activation of GABAB receptors [reactome.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of 2-Hydroxysaclofen for GABA B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hydroxysaclofen and other key GABA B receptor antagonists. The data presented herein is intended to assist researchers in evaluating the selectivity and performance of these compounds in experimental settings.
Introduction to GABA B Receptor Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting via ionotropic GABA A and metabotropic GABA B receptors. GABA B receptors, which are G-protein coupled receptors, play a crucial role in modulating synaptic transmission and neuronal excitability. The development of selective antagonists for GABA B receptors is essential for elucidating their physiological functions and for the potential treatment of various neurological and psychiatric disorders. This compound was developed as a more potent alternative to earlier antagonists like phaclofen. This guide compares this compound with other widely used GABA B receptor antagonists, focusing on their binding affinities and selectivity profiles.
Comparative Analysis of Antagonist Affinity
The selectivity of a receptor antagonist is a critical parameter for its utility as a research tool. The following tables summarize the binding affinities of this compound and a selection of alternative antagonists for GABA B , GABA A , and GABA C receptors. The data has been compiled from various pharmacological studies.
| Compound | GABA B Receptor Affinity | Reference |
| This compound | pA2 = 5.0 - 5.2 | |
| Saclofen | IC50 = 7.8 µM | [1] |
| CGP 35348 | IC50 = 34 µM | [2][3] |
| CGP 52432 | IC50 = 85 nM | |
| CGP 55845 | Ki = 4.5 nM; IC50 = 5 nM | |
| SCH 50911 | IC50 = 1.1 µM |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant for a compound.
Selectivity Profile
A crucial aspect of a GABA B receptor antagonist's utility is its selectivity over other GABA receptor subtypes. The following table presents the available data on the binding affinities of the compared antagonists at GABA A and GABA C receptors.
| Compound | GABA A Receptor Affinity | GABA C Receptor Affinity | Reference |
| This compound | No effect on GABA A -mediated responses | Not specified | |
| Saclofen | Low affinity | Not specified | |
| CGP 35348 | No affinity | Not specified | |
| CGP 52432 | Not specified | Not specified | |
| CGP 55845 | Not specified | Not specified | |
| SCH 50911 | No binding affinity up to 100 µM | Not specified |
Experimental Methodologies
The following are detailed protocols for key experiments used to determine the affinity and selectivity of GABA B receptor antagonists.
Radioligand Binding Assay for GABA B Receptors
This assay directly measures the affinity of a compound for the GABA B receptor by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat cortical membranes or cell lines expressing recombinant GABA B receptors.
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA B antagonist).
-
Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Test Compounds: this compound and other antagonists.
-
Filtration Apparatus: Millipore 1225 vacuum filtration manifold or equivalent.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add 150 µL of membrane preparation, 50 µL of test compound at various concentrations, and 50 µL of [³H]-CGP54626 (final concentration ~4 nM).
-
Incubation: Incubate the plate at room temperature for 1.5 hours with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation, a key step in GABA B receptor signaling.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Reagents: GDP (3 µM), GABA (agonist, e.g., 100 µM), [³⁵S]GTPγS.
-
Test Compounds: this compound and other antagonists.
Procedure:
-
Pre-incubation: In a 96-well plate, mix the membrane preparation, GDP, the test antagonist at various concentrations, and the GABA B agonist. Incubate at 30°C for 30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Electrophysiological Assessment of Selectivity
Electrophysiology provides a measure of the functional consequences of receptor antagonism in a more intact biological system, such as brain slices.
Materials:
-
Brain Slices: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Artificial Cerebrospinal Fluid (aCSF): Continuously perfuse the slices with oxygenated aCSF.
-
Recording Equipment: Patch-clamp or field potential recording setup.
-
Agonists and Antagonists: GABA B agonist (e.g., baclofen), this compound, and other test antagonists. GABA A receptor agonist (e.g., muscimol) and antagonist (e.g., bicuculline) for selectivity testing.
Procedure:
-
Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., synaptic potentials or single-cell currents).
-
Agonist Application: Apply a known concentration of a GABA B agonist (e.g., baclofen) and record the resulting change in neuronal activity (e.g., hyperpolarization or inhibition of synaptic transmission).
-
Antagonist Application: After washout of the agonist, pre-incubate the slice with the test antagonist (e.g., this compound) for a sufficient period.
-
Co-application: Re-apply the GABA B agonist in the presence of the antagonist and record the response. A selective antagonist will block the effect of the GABA B agonist.
-
Selectivity Testing: To assess selectivity, apply a GABA A receptor agonist (e.g., muscimol) in the presence of the test antagonist. A selective GABA B antagonist should not block the response to the GABA A agonist.
-
Data Analysis: Quantify the extent to which the antagonist blocks the agonist-induced response. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Visualizing Key Pathways and Processes
To further aid in the understanding of the experimental validation of this compound's selectivity, the following diagrams illustrate the GABA B receptor signaling pathway and a typical experimental workflow.
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Validation.
Conclusion
The available data indicates that this compound is a selective antagonist for GABA B receptors, demonstrating competitive antagonism with pA2 values in the low micromolar range. Crucially, it shows a lack of activity at GABA A receptors, a key indicator of its selectivity. When compared to other antagonists, this compound is more potent than phaclofen and CGP 35348. However, compounds such as CGP 52432 and CGP 55845 exhibit significantly higher affinity for the GABA B receptor, with potencies in the nanomolar range. SCH 50911 also demonstrates good potency and selectivity against GABA A receptors.
The choice of a suitable GABA B receptor antagonist will depend on the specific requirements of the experiment, including the desired potency and the necessity for in vivo activity. For studies requiring a moderately potent and selective antagonist, this compound remains a valuable tool. For applications demanding higher potency, compounds like CGP 52432 and CGP 55845 may be more appropriate. The experimental protocols provided in this guide offer a framework for researchers to independently verify the selectivity and performance of these compounds in their own experimental systems.
References
A Comparative Guide to 2-Hydroxysaclofen and Other GABAB Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hydroxysaclofen with other prominent GABAB receptor antagonists. The information presented is curated to assist researchers in selecting the appropriate antagonist for their experimental needs, with a focus on objective performance data and detailed methodologies.
Introduction to GABAB Receptor Antagonism
The γ-aminobutyric acid B (GABAB) receptor, a metabotropic G-protein coupled receptor, plays a crucial role in mediating slow and prolonged inhibitory signals in the central nervous system. Antagonists of this receptor are invaluable tools for elucidating the physiological and pathological roles of the GABAB system and hold therapeutic potential for various neurological and psychiatric disorders. This compound is a selective GABAB antagonist, and understanding its profile in relation to other antagonists is essential for robust experimental design.[1][2]
Comparative Analysis of GABAB Antagonists
The selection of a GABAB antagonist is often dictated by its potency, selectivity, and suitability for a specific experimental model (in vitro vs. in vivo). This section provides a quantitative comparison of this compound against other commonly used GABAB antagonists.
Quantitative Data Summary
The following table summarizes the binding affinity (IC50) and functional potency (pA2) of selected GABAB antagonists. Lower IC50 and higher pA2 values indicate greater potency.
| Antagonist | IC50 (μM) | pA2 | Experimental Model for pA2 | Key Characteristics |
| This compound | 5.1[3] | 5.0[4] | Guinea pig ileum & rat cortical slices | Selective GABAB antagonist, more potent than Saclofen. The (S)-enantiomer is the active form. |
| Saclofen | 7.8 | 5.3 | Guinea pig ileum & rat cortical slices | A competitive GABAB receptor antagonist. |
| Phaclofen | 76 (R-enantiomer) | ~4.0 | Guinea pig ileum | One of the first selective GABAB antagonists; does not cross the blood-brain barrier. |
| CGP 35348 | 34 | - | - | Brain-penetrant, selective GABAB antagonist. |
| SGS-742 (CGP 36742) | 36 | - | - | Orally active and brain-penetrant GABAB antagonist. Has been investigated in clinical trials. |
| SCH 50911 | 1.1 | 5.8 | Guinea pig trachea | Selective, competitive, and orally active GABAB antagonist. |
GABAB Receptor Signaling Pathway
Antagonism of the GABAB receptor blocks its inhibitory effects on neuronal signaling. The canonical GABAB receptor signaling pathway is initiated by the binding of GABA, which leads to the dissociation of the G-protein complex. The Gβγ subunits can then modulate inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, while the Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels. GABAB antagonists prevent these downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of GABAB antagonists.
Radioligand Binding Assay
This in vitro assay quantifies the affinity of a compound for the GABAB receptor.
Objective: To determine the IC50 and subsequently the Ki value of a GABAB antagonist.
Principle: The assay measures the displacement of a radiolabeled GABAB receptor ligand (e.g., [3H]-GABA or [3H]-baclofen) from brain membrane preparations by the unlabeled antagonist.
Methodology Outline:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the antagonist.
-
Incubate at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiology in Hippocampal Slices
This ex vivo technique assesses the functional antagonism of GABAB receptors in a neuronal circuit.
Objective: To measure the ability of an antagonist to block the effects of a GABAB agonist (e.g., baclofen) on synaptic transmission and neuronal excitability.
Principle: GABAB receptor activation by an agonist like baclofen typically causes a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release. An antagonist will reverse these effects.
Methodology Outline:
-
Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or horizontal slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
Perform whole-cell patch-clamp or extracellular field potential recordings from pyramidal neurons in the CA1 or CA3 region.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply a GABAB agonist (e.g., baclofen) to the bath to induce a measurable effect (e.g., hyperpolarization, reduction in evoked postsynaptic potentials).
-
Co-apply the GABAB antagonist with the agonist and observe the reversal of the agonist's effect.
-
-
Data Analysis:
-
Measure changes in membrane potential, input resistance, and the amplitude of evoked synaptic responses.
-
Construct dose-response curves to determine the potency of the antagonist.
-
Guinea Pig Ileum Preparation
This is a classic in vitro pharmacological preparation for studying GABAB receptor function in the peripheral nervous system.
Objective: To determine the pA2 value of a GABAB antagonist, which is a measure of its competitive antagonism.
Principle: GABAB receptors are present on cholinergic nerve terminals in the guinea pig ileum. Their activation by an agonist like baclofen inhibits acetylcholine release, leading to a reduction in the electrically-evoked muscle contractions. A competitive antagonist will shift the dose-response curve of the agonist to the right.
Methodology Outline:
-
Tissue Preparation:
-
Isolate a segment of the terminal ileum from a guinea pig.
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and bubbled with carbogen.
-
-
Stimulation and Recording:
-
Apply electrical field stimulation to elicit twitch contractions of the longitudinal muscle.
-
Record the contractions using an isometric force transducer.
-
-
Drug Application:
-
Obtain a cumulative concentration-response curve for a GABAB agonist (e.g., baclofen) to establish its inhibitory effect on the twitch response.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the GABAB antagonist for a set period.
-
Obtain a second concentration-response curve for the agonist in the presence of the antagonist.
-
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of the antagonist.
-
Perform a Schild analysis to calculate the pA2 value.
-
Conclusion
This compound is a potent and selective GABAB antagonist that serves as a valuable research tool. Its comparison with other antagonists like saclofen, phaclofen, and various CGP compounds reveals a spectrum of potencies and properties. The choice of antagonist should be guided by the specific requirements of the experiment, including the desired potency, route of administration, and the biological system under investigation. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and other GABAB receptor modulators.
References
- 1. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of 2-Hydroxysaclofen's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hydroxysaclofen, a selective GABA-B receptor antagonist, with other key alternatives. Its performance is detailed through experimental data from binding assays, electrophysiological studies, and in vivo experiments, offering a comprehensive overview of its mechanism of action.
The GABA-B Receptor Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] It exerts its effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1]
Upon activation by an agonist like baclofen, the GABA-B receptor's G-protein (Gi/o) dissociates, leading to downstream effects:
-
Postsynaptically: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and membrane hyperpolarization.[2] This moves the neuron further from its firing threshold, resulting in inhibition.
-
Presynaptically: Inhibition of voltage-gated calcium channels, which reduces the influx of calcium ions necessary for vesicle fusion and decreases the release of neurotransmitters.
-
Inhibition of adenylyl cyclase , which reduces intracellular levels of cyclic AMP (cAMP).
This compound acts as a competitive antagonist at the GABA-B receptor. It binds to the receptor at the same site as GABA and baclofen but does not activate it, thereby blocking the receptor's inhibitory downstream signaling.
Experimental Validation: A Comparative Analysis
The efficacy and mechanism of this compound are validated through several key experimental approaches. Here, we compare its performance against other notable GABA-B antagonists.
Competitive binding assays are used to determine the affinity of a compound for a receptor. These experiments measure how effectively the test compound (e.g., this compound) displaces a radiolabeled ligand (e.g., [3H]baclofen) from the receptor. A lower IC50 or Ki value indicates a higher binding affinity.
Studies have shown that this compound displaces [3H]baclofen binding more potently than the earlier antagonist, phaclofen. Specifically, this compound was found to be at least 10-fold more potent than phaclofen in displacing [3H]baclofen in rat cerebral cortex preparations.
Table 1: Comparative Binding Affinity of GABA-B Antagonists
| Compound | IC50 (µM) | Preparation | Reference |
|---|---|---|---|
| This compound | ~10-30 (estimated) | Rat Cerebral Cortex | |
| Phaclofen | >100 (estimated) | Rat Cerebral Cortex |
| CGP 35348 | 34 | Rat Cerebral Cortex | |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of a GABA-B antagonist.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebrum) in an ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Procedure:
-
Set up assay tubes for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled agonist like baclofen), and competitor binding (radioligand + varying concentrations of the test antagonist).
-
Add a fixed concentration of a radiolabeled GABA-B ligand (e.g., [3H]baclofen or [3H]CGP54626) to all tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at room temperature for a set period (e.g., 1.5 hours) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).
-
Electrophysiology provides a functional measure of a compound's antagonist activity. In these experiments, the ability of an antagonist to block the physiological effects of a GABA-B agonist (like baclofen) is directly measured as a change in neuronal electrical properties. A common measure of competitive antagonism is the pA2 value, which represents the negative logarithm of the antagonist concentration required to necessitate a two-fold increase in the agonist concentration to produce the same response.
In various preparations, this compound has been shown to be a competitive antagonist of baclofen.
-
In the guinea-pig isolated ileum, (S)-2-hydroxysaclofen competitively antagonized baclofen-induced depression of muscle contractions with a pA2 of 5.2 .
-
In rat CA1 hippocampal slices, it antagonized the depression of excitatory field potentials by baclofen with a pA2 of 4.3 .
-
In rat dorso-lateral septal neurons, this compound antagonized baclofen-induced hyperpolarizations with a pA2 value of 4.2 .
Table 2: Comparative Potency (pA2) of GABA-B Antagonists in Electrophysiology
| Compound | pA2 Value | Preparation | Reference |
|---|---|---|---|
| This compound | 4.2 | Rat Dorso-lateral Septal Neurons | |
| This compound | 5.0 | Guinea Pig Ileum | |
| Saclofen | 5.3 | Guinea Pig Ileum | |
| CGP 35348 | 4.5 | Rat Dorso-lateral Septal Neurons | |
| CGP 52432 | 6.7 | Rat Dorso-lateral Septal Neurons |
| CGP 55845A | 8.3 | Rat Dorso-lateral Septal Neurons | |
This data clearly shows that while this compound is a functional antagonist, it is significantly less potent than newer compounds like CGP 52432 and CGP 55845A. Saclofen is slightly more potent than this compound in the guinea pig ileum preparation.
Experimental Protocol: In Vitro Electrophysiology (Brain Slice)
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a glass microelectrode filled with an appropriate internal solution, establish an intracellular or whole-cell patch-clamp recording from a neuron.
-
Record baseline membrane potential and input resistance.
-
-
Drug Application:
-
Apply a GABA-B agonist (e.g., 10 µM baclofen) to the bath and record the resulting hyperpolarization or inhibition of synaptic potentials.
-
Wash out the agonist and allow the neuron to return to baseline.
-
Apply the antagonist (e.g., 100 µM this compound) to the bath for a period to allow for equilibration.
-
Re-apply the agonist in the continued presence of the antagonist and record the response. A reduction in the agonist-induced effect indicates antagonism.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced response (e.g., hyperpolarization) in the absence and presence of one or more concentrations of the antagonist.
-
Construct dose-response curves for the agonist at different antagonist concentrations.
-
Perform a Schild analysis on the parallel rightward shift of the dose-response curves to calculate the pA2 value, confirming competitive antagonism.
-
In vivo studies assess the functional consequences of GABA-B receptor antagonism in a whole organism. These experiments often involve administering the antagonist to see if it can reverse the known behavioral or physiological effects of an agonist like baclofen.
-
Antinociception and Muscle Relaxation: Baclofen is known to produce antinociception (pain relief) and muscle relaxation. However, studies show that this compound (at doses of 2.5-10 µg, i.c.v.) did not modify baclofen-induced antinociception in mice, whereas the brain-penetrant antagonist CGP 35348 successfully prevented it. This highlights a key limitation of this compound and phaclofen: poor penetration of the blood-brain barrier, limiting their utility in systemic in vivo studies targeting the CNS.
-
Behavioral Effects: In a conditioned taste aversion procedure, this compound was able to reverse the effects of baclofen on the discriminative stimulus properties of d-amphetamine, suggesting that when it reaches the target site, it effectively blocks GABA-B receptor function.
-
Sedative Effects: In mice, this compound (8 mg/kg) was shown to reduce the sedative effects of phenibut (a GABA-B agonist) but did not significantly affect the action of an equipotent dose of baclofen, suggesting potential complexities in its interactions with different agonists or receptor subtypes.
Conclusion
Experimental evidence robustly supports the mechanism of this compound as a selective, competitive antagonist of the GABA-B receptor. Binding assays confirm its affinity for the receptor, showing it to be more potent than the first-generation antagonist phaclofen. Electrophysiological studies validate its functional antagonism, demonstrating its ability to block agonist-induced neuronal inhibition.
However, a comparative analysis reveals its limitations. This compound is considerably less potent than newer antagonists such as the CGP series (e.g., CGP 52432, CGP 55845A). Furthermore, its utility in systemic in vivo studies is hampered by poor blood-brain barrier penetration, a drawback shared with phaclofen but overcome by compounds like CGP 35348. Therefore, while this compound remains a valuable pharmacological tool for in vitro studies, particularly where moderate potency is sufficient, researchers seeking higher potency or central effects in vivo should consider more advanced alternatives.
References
A Comparative Guide to the GABA-B Receptor Modulators: 2-Hydroxysaclofen and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of 2-Hydroxysaclofen and the agonist baclofen, focusing on their interactions with the GABA-B receptor and the subsequent downstream signaling pathways. This document is intended to be a valuable resource for researchers and professionals involved in neuroscience and drug development, offering a clear overview of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction: Defining the Roles of a GABA-B Agonist and Antagonist
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main classes of receptors: GABA-A and GABA-B. GABA-B receptors, which are metabotropic G-protein coupled receptors, play a crucial role in modulating neuronal excitability. Understanding the pharmacology of ligands that interact with these receptors is essential for the development of therapeutics for a variety of neurological and psychiatric disorders.
Baclofen , a structural analog of GABA, is a selective agonist for the GABA-B receptor.[1][2] It is widely used clinically as a muscle relaxant to treat spasticity.[1] In contrast, This compound is a competitive antagonist of the GABA-B receptor, meaning it binds to the receptor but does not activate it, thereby blocking the effects of agonists like GABA and baclofen.[3][4] This guide will delve into the distinct and opposing effects of these two compounds.
Comparative Data: A Quantitative Overview
The following tables summarize the key quantitative parameters that define the pharmacological profiles of baclofen and this compound.
| Compound | Action | Receptor Affinity (Ki) | Potency (EC50/IC50) | Antagonist Potency (pA2) |
| Baclofen | GABA-B Agonist | ~6 µM (racemic, vs. [3H]GABA) | 0.04 µM (vs. [3H]baclofen binding) | N/A |
| This compound | GABA-B Antagonist | Micromolar affinity | Displaces [3H]baclofen binding more potently than phaclofen | 5.0 - 5.2 (vs. baclofen) |
Mechanism of Action and Downstream Effects
The binding of baclofen to the GABA-B receptor initiates a cascade of intracellular events, leading to neuronal inhibition. This compound, by blocking this binding, prevents these downstream effects.
Signaling Pathways
Activation of the GABA-B receptor by baclofen leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit directly modulates ion channels, while the Gαi/o subunit inhibits adenylyl cyclase.
References
- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor modulation of adenylate cyclase activity in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
Unveiling the Potency of 2-Hydroxysaclofen in Blocking Baclofen-Induced Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between GABAB receptor agonists and antagonists is paramount. This guide provides a comprehensive comparison of the efficacy of 2-Hydroxysaclofen in blocking the effects of baclofen, a widely used GABAB receptor agonist. We delve into its performance against alternative antagonists, supported by quantitative data and detailed experimental protocols.
Introduction to GABAB Receptor Antagonism
The γ-aminobutyric acid B (GABAB) receptor, a metabotropic G-protein coupled receptor, plays a crucial role in regulating neuronal excitability. Its activation by agonists like baclofen leads to a range of effects, including muscle relaxation, antinociception, and sedation. The development of selective antagonists is critical for dissecting the physiological roles of GABAB receptors and for their potential therapeutic applications. This compound has emerged as a key tool in this field, demonstrating a competitive antagonist profile at GABAB receptors. This guide will compare its efficacy with other notable GABAB receptor antagonists, namely phaclofen, saclofen, CGP 52432, and CGP 55845.
Quantitative Comparison of GABAB Receptor Antagonists
The potency of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency. Another common measure is the IC50 value, which is the concentration of an antagonist that inhibits a specific biological response by 50%.
| Antagonist | pA2 Value | IC50 Value (nM) | Key Characteristics |
| This compound | 5.0 - 5.2[1] | - | More potent than phaclofen; the (S)-enantiomer is the active form. |
| Phaclofen | ~4.5 | - | One of the earlier GABAB antagonists; less potent than this compound and saclofen. |
| Saclofen | 5.3[1] | - | More potent than this compound. |
| CGP 52432 | - | 85 | Potent and selective GABAB antagonist. |
| CGP 55845 | - | 5 - 6 | Highly potent and selective GABAB antagonist. |
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist such as baclofen initiates a signaling cascade that leads to the inhibition of neuronal activity. This process is competitively antagonized by this compound and other related antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound in blocking baclofen-induced effects.
In Vitro Assays
1. GABAB Receptor Binding Assay
This assay determines the affinity of an antagonist for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
-
Tissue Preparation: Rat brain membranes are prepared by homogenization and repeated centrifugation to isolate the synaptic membrane fraction.
-
Incubation: Membranes are incubated with a radiolabeled GABAB receptor agonist (e.g., [3H]GABA or [3H]baclofen) in the presence of varying concentrations of the antagonist (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
Separation and Counting: Bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
2. Guinea Pig Ileum Bioassay
This classic pharmacology preparation is used to assess the functional antagonism of GABAB receptors on smooth muscle contraction.
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C, aerated with 95% O2 and 5% CO2.
-
Experimental Procedure: The contractile response of the ileum to a GABAA agonist (to induce contraction) is measured. The inhibitory effect of baclofen on this contraction is then assessed. To test the antagonist, the tissue is pre-incubated with this compound before the addition of baclofen.
-
Data Analysis: The ability of this compound to reverse the inhibitory effect of baclofen on the ileum contraction is quantified, and a pA2 value can be determined.
3. Electrophysiological Recording from Rat Cortical Slices
This technique allows for the direct measurement of the effects of baclofen and its antagonists on neuronal activity.
-
Slice Preparation: Coronal slices of the rat brain (e.g., neocortex or hippocampus) are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.
-
Recording: Extracellular field potentials or intracellular recordings are made from neurons within the slice. Baclofen is applied to the slice, and its effect on synaptic transmission (e.g., suppression of excitatory postsynaptic potentials) is recorded.
-
Antagonist Application: this compound is then co-applied with baclofen to determine its ability to block the baclofen-induced effects.
-
Data Analysis: The reversal of baclofen's effects by this compound is quantified.
In Vivo Assays
1. Hot Plate Test in Mice
This test is used to assess the antinociceptive (pain-relieving) effects of drugs.
-
Procedure: A mouse is placed on a heated plate (typically 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.
-
Drug Administration: Baclofen is administered (e.g., intraperitoneally) to induce an antinociceptive effect, which increases the response latency. To test the antagonist, this compound is administered prior to baclofen.
-
Data Analysis: The ability of this compound to reduce or abolish the baclofen-induced increase in response latency is measured. For example, one study found that this compound administered systemically (3 mg/kg) or directly into the brain (0.3 mg/kg) reversed the antinociceptive effect of baclofen[2].
2. Conditioned Taste Aversion (CTA) in Rats
This behavioral paradigm is used to study the aversive effects of drugs.
-
Conditioning: Rats are given a novel-tasting solution (e.g., saccharin) followed by an injection of a drug that induces malaise (the unconditioned stimulus), such as baclofen at certain doses.
-
Testing: After a recovery period, the rats are given a choice between the novel-tasting solution and water. A conditioned taste aversion is demonstrated if the rats consume less of the novel-tasting solution.
-
Antagonist Effect: To test the effect of an antagonist, this compound is administered before the baclofen injection during the conditioning phase.
-
Data Analysis: The degree to which this compound prevents the development of the conditioned taste aversion to the novel flavor is quantified.
Experimental Workflow
The general workflow for assessing the efficacy of a GABAB receptor antagonist like this compound involves a series of in vitro and in vivo experiments.
Conclusion
This compound stands as a valuable and potent competitive antagonist of the GABAB receptor, consistently demonstrating its ability to block a wide range of baclofen-induced effects in both in vitro and in vivo models. While newer antagonists such as CGP 52432 and CGP 55845 exhibit even higher potency, this compound remains a crucial tool for researchers due to its well-characterized profile. Its efficacy, particularly of the (S)-enantiomer, in reversing the actions of baclofen underscores its importance in elucidating the complex roles of the GABAB receptor system in the central and peripheral nervous systems. The experimental protocols outlined in this guide provide a solid foundation for the continued investigation and comparison of GABAB receptor antagonists.
References
A Comparative Guide to the In Vitro and In Vivo Pharmacology of 2-Hydroxysaclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of 2-Hydroxysaclofen, a selective GABAb receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key experimental data, details methodologies for pivotal experiments, and presents visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a sulfonic acid analogue of the GABAb agonist baclofen. It is widely used as a selective antagonist for the GABAb receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system. By blocking the action of the endogenous ligand γ-aminobutyric acid (GABA) at these receptors, this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of the GABAb receptor system. This guide will objectively compare its performance with other GABAb antagonists, namely saclofen and phaclofen, supported by experimental data.
In Vitro Pharmacological Effects
The in vitro effects of this compound have been characterized through a variety of assays that determine its binding affinity, functional antagonism, and selectivity for the GABAb receptor.
Binding Affinity and Potency
Radioligand binding assays and functional antagonism studies are crucial for quantifying the interaction of this compound with the GABAb receptor. The potency of an antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
It has been demonstrated that the (S)-enantiomer of this compound is the active antagonist at both central and peripheral GABAb receptors[1]. In contrast, the (R)-enantiomer is inactive[1]. Studies have shown that this compound is a more potent competitive antagonist of GABAb receptor-mediated actions than phaclofen[2]. In fact, (S)-2-Hydroxy-saclofen is reported to be 10-fold more potent as a GABAb receptor antagonist than (R)-phaclofen[3]. Furthermore, saclofen is at least twice as potent as 2-hydroxy-saclofen[4].
| Compound | Assay Type | Preparation | pA2 Value | IC50 Value | Reference |
| (S)-2-Hydroxysaclofen | Functional Antagonism | Guinea-pig isolated ileum | 5.2 ± 0.2 | - | |
| (S)-2-Hydroxysaclofen | Functional Antagonism | Rat CA1 hippocampal slices | 4.3 | - | |
| (R)-2-Hydroxysaclofen | Functional Antagonism | Guinea-pig isolated ileum | Inactive | - | |
| (RS)-2-Hydroxysaclofen | Functional Antagonism | Guinea pig ileum | 5.0 | - | |
| Saclofen | Functional Antagonism | Guinea pig ileum and rat cortical slices | 5.3 | - | |
| (-)-(R)-Phaclofen | [3H]-(R)-baclofen binding | Rat cerebellar membranes | - | 76 ± 13 µM | |
| (+)-(S)-Phaclofen | [3H]-(R)-baclofen binding | Rat cerebellar membranes | - | > 1000 µM |
Mechanism of Action
This compound acts as a competitive antagonist at GABAb receptors. This means it binds to the same site as the endogenous agonist GABA, but does not activate the receptor. This prevents GABA from binding and initiating the downstream signaling cascade. In functional assays, the presence of this compound causes a parallel rightward shift in the dose-response curve of GABAb agonists like baclofen, which is characteristic of competitive antagonism.
dot
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
In Vivo Pharmacological Effects
The in vivo effects of this compound are typically investigated in animal models to understand its physiological and behavioral consequences. These studies provide insights into its potential therapeutic applications and side-effect profile.
Behavioral Effects
-
Reversal of Agonist Effects: In a conditioned taste aversion procedure in rats, this compound was shown to reverse the effects of the GABAb agonist baclofen on the discriminative stimulus effects of d-amphetamine. This highlights its ability to counteract GABAb receptor activation in a behavioral paradigm.
-
Modulation of Nicotine Effects: Studies in mice have shown that this compound can modify the effects of nicotine. For instance, it has been observed to abolish nicotine-induced hypolocomotion and increase nicotine-induced antinociception.
| Animal Model | Behavior Studied | This compound Dose | Effect |
| Mice | Nicotine-induced hypolocomotion | 1 mg/kg, i.p. | Abolished hypolocomotion |
| Mice | Nicotine-induced antinociception | 1 mg/kg, i.p. | Increased antinociception |
| Rats | Conditioned Taste Aversion | Not specified | Reversed baclofen's effects |
Effects on Seizure Activity
In an in vitro model using rat cortical slices, this compound at concentrations of 10-50 µM was found to antagonize the baclofen-induced suppression of ictal discharges, suggesting a potential role in modulating seizure activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the pharmacology of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABAb receptor.
Protocol:
-
Membrane Preparation: Rat brains are homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction containing the GABAb receptors. The membranes are washed multiple times to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled GABAb receptor ligand (e.g., [3H]-GABA or a specific antagonist) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Electrophysiology in Brain Slices
Objective: To assess the functional antagonism of this compound on GABAb receptor-mediated neuronal activity.
Protocol:
-
Slice Preparation: The brain (e.g., hippocampus or cortex) is rapidly removed from a rodent and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin slices (300-400 µm) are cut using a vibratome.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are obtained from neurons within the slice.
-
Drug Application: A stable baseline of neuronal activity is recorded. A GABAb agonist (e.g., baclofen) is then applied to the slice, which typically causes a hyperpolarization or a reduction in synaptic transmission.
-
Antagonist Application: this compound is co-applied with the agonist, and the extent to which it reverses the agonist-induced effects is measured.
-
Data Analysis: The results are used to construct dose-response curves and calculate the pA2 value for this compound.
dot
Caption: A typical experimental workflow for the pharmacological evaluation of a compound.
Conclusion
This compound is a selective and competitive antagonist of GABAb receptors, with the (S)-enantiomer being the pharmacologically active form. In vitro studies have established its potency in functional assays, demonstrating its utility in probing GABAb receptor function. It is more potent than phaclofen but less potent than saclofen. In vivo studies have confirmed its ability to antagonize GABAb receptor-mediated effects in behavioral models. This guide provides a foundational understanding of the pharmacological profile of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of the GABAb system. Further research is warranted to fully elucidate its therapeutic potential across a broader range of neurological and psychiatric disorders.
References
- 1. The (S)-enantiomer of this compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxysaclofen: A Comparative Analysis of its Selectivity for Presynaptic vs. Postsynaptic GABAB Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of the antagonist 2-Hydroxysaclofen's activity at presynaptic and postsynaptic γ-aminobutyric acid type B (GABAB) receptors, supported by experimental data and methodologies.
Executive Summary
This compound is a competitive antagonist of GABAB receptors, which are crucial regulators of synaptic inhibition in the central nervous system. Experimental evidence, primarily from electrophysiological studies in the rat hippocampus, indicates that this compound exhibits a degree of selectivity for postsynaptic GABAB receptors over their presynaptic counterparts. While it effectively antagonizes both receptor populations, a higher concentration of this compound is required to block the presynaptic inhibitory effects compared to the postsynaptic hyperpolarization. This suggests a greater potency of this compound at postsynaptic GABAB receptors.
Quantitative Comparison of this compound Potency
The following table summarizes the antagonist potency of this compound at presynaptic and postsynaptic GABAB receptors from electrophysiological studies. The data is primarily drawn from studies in the rat hippocampus, a region where both receptor populations are well-characterized.
| Receptor Population | Experimental Model | Measured Effect of Antagonism | Potency (pA2) | Reference |
| Presynaptic | Rat Hippocampal CA1 Slice | Antagonism of baclofen-induced depression of excitatory postsynaptic potentials (EPSPs) | 4.3 | [1] |
| Presynaptic | Guinea-Pig Isolated Ileum | Antagonism of baclofen-induced depression of cholinergic twitch contractions | 5.2 ± 0.2 | [1] |
| Postsynaptic | Rat Dorso-lateral Septal Neurones | Antagonism of baclofen-induced hyperpolarization | 4.2 | [2] |
Note on pA2 values: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The varied experimental models and tissues should be considered when directly comparing these values.
A seminal study by Davies and colleagues directly compared the potency of several GABAB antagonists, including this compound, at pre- and postsynaptic receptors within the same hippocampal preparation. Their findings indicated that a 5- to 10-fold higher concentration of the antagonists was necessary to block presynaptic GABAB autoreceptors compared to the postsynaptic receptors responsible for the slow inhibitory postsynaptic potential (IPSP). This provides strong evidence for the relatively lower potency of this compound at presynaptic sites.
Signaling Pathways and Experimental Workflows
To understand the functional distinction between presynaptic and postsynaptic GABAB receptors and how their antagonism by this compound is measured, the following diagrams illustrate the key signaling pathways and a typical electrophysiological experimental workflow.
Caption: GABAB Receptor Signaling Pathways.
Caption: Electrophysiological Workflow for GABAB Receptor Antagonism.
Detailed Experimental Protocols
The following are generalized protocols based on common electrophysiological techniques used to assess the selectivity of GABAB receptor antagonists.
Measurement of Presynaptic GABAB Receptor Activity
This protocol focuses on the inhibition of neurotransmitter release from presynaptic terminals.
-
Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the rat brain and maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at physiological temperature.
-
Recording: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons. Excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) are evoked by electrical stimulation of the Schaffer collateral-commissural pathway.
-
Procedure:
-
A stable baseline of evoked EPSPs is recorded for at least 10-15 minutes.
-
The GABAB receptor agonist, baclofen (e.g., 1-10 µM), is bath-applied. This activates presynaptic GABAB receptors on glutamatergic terminals, leading to a reduction in glutamate release and a consequent depression of the EPSP amplitude.
-
Once a stable depression of the EPSP is achieved, this compound is co-applied in increasing concentrations.
-
The concentration of this compound that reverses the baclofen-induced depression of the EPSP is determined, allowing for the calculation of an IC50 or pA2 value.
-
Measurement of Postsynaptic GABAB Receptor Activity
This protocol assesses the postsynaptic hyperpolarization mediated by GABAB receptors.
-
Preparation: Similar hippocampal slice preparation as for presynaptic studies.
-
Recording: Intracellular or whole-cell recordings are made from CA1 pyramidal neurons. To isolate the GABAB-mediated slow inhibitory postsynaptic potential (IPSP), antagonists for GABAA receptors (e.g., bicuculline or picrotoxin) and ionotropic glutamate receptors (e.g., CNQX and APV) are included in the aCSF.
-
Procedure:
-
A stable baseline resting membrane potential is recorded.
-
A slow IPSP is evoked by electrical stimulation of inhibitory interneurons.
-
Alternatively, the GABAB receptor agonist, baclofen, is bath-applied to induce a direct hyperpolarization of the postsynaptic membrane.
-
This compound is then bath-applied in increasing concentrations to antagonize the slow IPSP or the baclofen-induced hyperpolarization.
-
The concentration of this compound required to block the postsynaptic response is determined, and the corresponding IC50 or pA2 value is calculated.
-
Conclusion
The available data consistently indicate that this compound, while a functional antagonist at both presynaptic and postsynaptic GABAB receptors, exhibits a higher potency for the postsynaptic population. Researchers and drug development professionals should consider this selectivity when designing experiments and interpreting results. For applications requiring a more potent blockade of presynaptic GABAB receptors, higher concentrations of this compound or alternative antagonists with different selectivity profiles may be necessary. The detailed experimental protocols provided herein offer a foundation for the further investigation of GABAB receptor pharmacology.
References
A Comparative Guide to 2-Hydroxysaclofen and Other GABAB Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hydroxysaclofen with other prominent GABAB receptor antagonists. The data presented is intended to assist researchers in selecting the most appropriate antagonist for their experimental needs, based on potency, selectivity, and the specific experimental preparation.
Introduction to GABAB Receptor Antagonism
The γ-aminobutyric acid B (GABAB) receptor, a metabotropic G-protein coupled receptor, plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central and peripheral nervous systems. Competitive antagonists of the GABAB receptor are invaluable tools for elucidating the physiological and pathological roles of this receptor system. This compound was one of the earlier developed selective GABAB receptor antagonists, and its performance relative to other antagonists is critical for experimental design.
Comparative Potency of GABAB Receptor Antagonists
The potency of a competitive antagonist is typically expressed as its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. In radioligand binding assays, potency is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Below are tables summarizing the reported potency values for this compound and other commonly used GABAB receptor antagonists in various experimental preparations.
Table 1: Potency of GABAB Receptor Antagonists in Guinea Pig Ileum Preparation
| Antagonist | Agonist | pA2 Value | Reference(s) |
| (S)-2-Hydroxysaclofen | (RS)-Baclofen | 5.0 | [1] |
| (R)-Saclofen | (RS)-Baclofen | 5.3 | [1] |
| Saclofen (racemic) | Baclofen | 5.3 | [2] |
| Phaclofen | Baclofen | Not specified in these searches | |
| SCH 50911 | Baclofen | 5.8 ± 0.004 (trachea) | [3] |
| CGP 35348 | Baclofen | 4.6 ± 0.15 (trachea) | [3] |
Table 2: Potency of GABAB Receptor Antagonists in Rat Cortical Preparations
| Antagonist | Assay Type | Potency (IC50 or pA2) | Reference(s) |
| This compound | Not specified in these searches | Not specified in these searches | |
| Saclofen | Functional Assay | pA2 ≈ 5.3 | |
| CGP 35348 | Radioligand Binding | IC50 = 34 µM | |
| CGP 52432 | Autoreceptor Assay | IC50 = 0.085 µM; pA2 = 7.70 | |
| SCH 50911 | Radioligand Binding | IC50 = 1.1 µM |
Table 3: Binding Affinities (IC50) of GABAB Receptor Antagonists
| Antagonist | Preparation | Radioligand | IC50 | Reference(s) |
| CGP 35348 | Rat Cortical Membranes | [3H]GABA | 34 µM | |
| CGP 52432 | Rat Cortical Synaptosomes | Not specified | 85 nM | |
| SCH 50911 | Rat Brain | [3H]GABA | 1.1 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize GABAB receptor antagonists.
Guinea Pig Ileum Twitch Assay (Functional Assay)
This ex vivo functional assay assesses the ability of an antagonist to reverse the inhibitory effect of a GABAB agonist on neurally-evoked muscle contractions.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation: The intramural nerves are stimulated with electrical field stimulation (e.g., 0.1 Hz, 0.5 ms pulses) to elicit cholinergic "twitch" contractions of the longitudinal muscle.
-
Agonist Response: A cumulative concentration-response curve to a GABAB agonist (e.g., baclofen) is established to determine the concentration that produces a submaximal inhibition of the twitch response (e.g., EC50).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Schild Analysis: The agonist concentration-response curve is re-established in the presence of the antagonist. A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.
-
pA2 Determination: The procedure is repeated with several concentrations of the antagonist to generate a Schild plot, from which the pA2 value is determined.
Radioligand Binding Assay
This in vitro assay measures the affinity of an antagonist for the GABAB receptor by its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Rat brains are homogenized in a buffered solution and centrifuged to isolate a crude membrane fraction rich in GABAB receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or a specific antagonist radioligand) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the antagonist (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
GABAB Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABAB receptor upon activation by an agonist and the point of action for a competitive antagonist.
Caption: GABAB receptor signaling cascade and antagonist interaction.
Experimental Workflow for Antagonist Characterization
The following diagram outlines a typical workflow for the characterization of a novel GABAB receptor competitive antagonist.
Caption: Workflow for characterizing a GABAB receptor antagonist.
References
- 1. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Hydroxysaclofen
For researchers, scientists, and professionals in drug development, the proper management and disposal of laboratory chemicals are paramount for safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of 2-Hydroxysaclofen, a selective GABA-B receptor antagonist. In the absence of specific disposal instructions for this compound, it must be treated as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with the caution required for a potentially hazardous material.
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Step-by-Step Disposal Procedure
The disposal of this compound, like many research chemicals, is regulated and should not be discarded down the drain or in regular trash.[1][2] Adherence to your institution's hazardous waste disposal protocols is mandatory.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.
-
-
Waste Collection:
-
Collect liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-top cap.
-
The container must be chemically compatible with the waste.
-
Solid waste, such as contaminated gloves, weigh boats, or paper towels, should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
-
-
Labeling of Hazardous Waste:
-
Properly label the waste container immediately upon the first addition of waste.
-
The label must be complete and accurate. Use a permanent marker.
-
Refer to the table below for the essential information required on a hazardous waste label.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not remove the hazardous waste from the laboratory yourself.
-
Data Presentation: Hazardous Waste Labeling Requirements
For easy reference, the following table summarizes the critical information that must be included on a hazardous waste label.
| Information Category | Description | Example |
| Generator Information | The name of the principal investigator and the laboratory location. | Dr. Jane Doe, Building A, Room 123 |
| Chemical Contents | The full, unabbreviated name of each chemical in the container and its approximate concentration or percentage. | This compound (approx. 5%), Water (approx. 95%) |
| Hazards | Check all applicable hazard characteristics (e.g., flammable, corrosive, toxic). For this compound, "Toxic" should be considered. | Toxic |
| Container Start Date | The date the first waste was added to the container. | 2025-11-28 |
| Container Type & Size | The type of material and the total volume of the container. | Glass, 1 Liter |
Experimental Protocols: Disposal of Contaminated Labware
Detailed methodologies for handling materials that have come into contact with this compound are crucial for comprehensive safety.
-
Disposable Labware: Items such as pipette tips, and centrifuge tubes that are contaminated with this compound should be collected as solid hazardous waste.
-
Reusable Glassware:
-
Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.
-
Collect the initial rinsate as liquid hazardous waste.
-
After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
-
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Hydroxysaclofen
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of 2-Hydroxysaclofen, a selective GABA-B receptor antagonist. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, which is typically a solid, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A standard laboratory coat should be worn and fully buttoned to protect from potential skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.
Immediate Safety Measures: First Aid
In the event of accidental exposure to this compound, prompt and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize dust formation during handling.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Step-by-Step Guide
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware and PPE, should be considered chemical waste.
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions.
Step 2: Containerization
-
Use a dedicated, clearly labeled, and leak-proof container for this compound waste.
-
The container should be made of a material compatible with the chemical.
Step 3: In-Lab Neutralization (for acidic solutions, if applicable)
-
While this compound is a sulfonic acid derivative, its acidity in solution may vary. If dealing with an acidic solution of this compound, neutralization can be considered as a pre-treatment step.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring continuously in a fume hood.
-
Monitor the pH with indicator strips or a pH meter until a neutral pH (6-8) is achieved.
-
This neutralized solution should still be disposed of as chemical waste.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This compound is a valuable tool for studying GABA-B receptor function. The following is a detailed methodology for a common application: whole-cell patch-clamp recording in brain slices to assess the effect of this compound on neuronal activity.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Continuously bubble with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
-
Internal Pipette Solution:
-
Composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP.
-
Adjust pH to 7.3 with KOH.
-
-
This compound Stock Solution:
-
Prepare a stock solution (e.g., 10 mM) by dissolving this compound in deionized water or a suitable buffer. Store aliquots at -20°C.
-
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., a rodent) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single brain slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., membrane potential, firing rate, synaptic currents) in voltage-clamp or current-clamp mode.
-
Bath-apply this compound at the desired final concentration by adding it to the perfusion aCSF.
-
Record the changes in neuronal activity in the presence of this compound to determine its effect as a GABA-B receptor antagonist.
Visualizations
Caption: Antagonism of the GABA-B Receptor Signaling Pathway by this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
